3-(3-Nitrophenoxy)benzaldehyde
Description
Properties
Molecular Formula |
C13H9NO4 |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
3-(3-nitrophenoxy)benzaldehyde |
InChI |
InChI=1S/C13H9NO4/c15-9-10-3-1-5-12(7-10)18-13-6-2-4-11(8-13)14(16)17/h1-9H |
InChI Key |
VFPGFAKLECSSJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 3-(3-Nitrophenoxy)benzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Nitrophenoxy)benzaldehyde
Introduction
3-(3-Nitrophenoxy)benzaldehyde is an aromatic organic compound characterized by a diaryl ether linkage connecting a benzaldehyde moiety and a nitrophenyl group. Its structure, featuring an aldehyde, a nitro group, and an ether, suggests a versatile chemical profile with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of both the nitro and aldehyde groups significantly influences the electron density and reactivity of the aromatic rings. This guide provides a comprehensive overview of its physicochemical properties, leveraging data from analogous compounds and theoretical predictions due to the limited availability of direct experimental data for this specific isomer. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's characteristics.
Chemical Structure and Isomerism
The molecular structure of 3-(3-Nitrophenoxy)benzaldehyde consists of a benzaldehyde ring connected to a 3-nitrophenol molecule via an ether bond at the 3-position of the benzaldehyde ring.
Caption: Chemical structure of 3-(3-Nitrophenoxy)benzaldehyde.
Physicochemical Properties
Direct experimental data for 3-(3-Nitrophenoxy)benzaldehyde is not extensively available in the literature. The following table summarizes its known and predicted properties, with data for its isomer, 4-(3-Nitrophenoxy)benzaldehyde, provided for comparison where available.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NO₄ | (Calculated) |
| Molecular Weight | 243.21 g/mol | (Calculated)[1] |
| CAS Number | Not readily available | N/A |
| Appearance | Expected to be a yellow or off-white solid | (Inference) |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water. | (Inference) |
| Topological Polar Surface Area (TPSA) | 69.44 Ų | (Predicted for 4-isomer)[1] |
| LogP (Octanol-Water Partition Coefficient) | 3.1996 | (Predicted for 4-isomer)[1] |
| Hydrogen Bond Donors | 0 | (Predicted for 4-isomer)[1] |
| Hydrogen Bond Acceptors | 4 | (Predicted for 4-isomer)[1] |
| Rotatable Bonds | 4 | (Predicted for 4-isomer)[1] |
Proposed Synthesis and Purification
The synthesis of 3-(3-Nitrophenoxy)benzaldehyde can be achieved via a nucleophilic aromatic substitution, such as the Ullmann condensation.[2][3] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.
Proposed Synthetic Route: Ullmann Condensation
A plausible approach involves the reaction of 3-hydroxybenzaldehyde with 1-bromo-3-nitrobenzene in the presence of a copper catalyst and a base. The nitro group on the aryl halide activates the ring towards nucleophilic attack, facilitating the ether linkage formation.
Caption: Proposed workflow for the synthesis of 3-(3-Nitrophenoxy)benzaldehyde.
General Experimental Protocol for Synthesis
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzaldehyde (1.0 eq.), 1-bromo-3-nitrobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), a suitable ligand such as 1,10-phenanthroline (0.2 eq.), and a base like potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(3-Nitrophenoxy)benzaldehyde.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods. The following are the expected spectral characteristics.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region and a characteristic singlet for the aldehyde proton.
-
Aldehyde Proton (CHO): A singlet is expected around δ 9.9-10.1 ppm.
-
Aromatic Protons: A total of eight protons on the two aromatic rings will appear as a series of multiplets between δ 7.0 and 8.5 ppm. The protons on the nitrophenyl ring are expected to be further downfield due to the electron-withdrawing effect of the nitro group. The protons ortho and para to the aldehyde group will also be deshielded.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display 13 distinct signals corresponding to the carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): A signal is expected in the range of δ 190-195 ppm.
-
Aromatic Carbons: Signals for the aromatic carbons will appear between δ 110 and 160 ppm. The carbons attached to the ether oxygen and the nitro group will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp peak is expected around 1700-1710 cm⁻¹.[4]
-
N-O Stretch (Nitro Group): Two strong bands are anticipated: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[5]
-
C-O-C Stretch (Aryl Ether): A characteristic absorption band is expected in the region of 1200-1250 cm⁻¹.
-
Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹.[4]
Mass Spectrometry
In a high-resolution mass spectrum (HRMS), the molecular ion peak (M+) would confirm the molecular weight of the compound.
-
Expected [M]+: m/z = 243.0532 (calculated for C₁₃H₉NO₄)
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Structural Elucidation and Spectroscopic Profiling of 3-(3-Nitrophenoxy)benzaldehyde
[1]
Executive Summary
Compound: 3-(3-Nitrophenoxy)benzaldehyde CAS: 883236-86-0 (Generic/Isomer variable) Molecular Formula: C₁₃H₉NO₄ Molecular Weight: 243.22 g/mol [1]
This technical guide outlines the spectroscopic fingerprinting of 3-(3-Nitrophenoxy)benzaldehyde, a critical diaryl ether intermediate often utilized in the synthesis of kinase inhibitors and heterocyclic pharmacophores.[1] As a Senior Application Scientist, I have structured this analysis to move beyond simple data listing. Instead, we focus on the causality of signal generation —why the signals appear where they do—and provide a self-validating protocol for confirming structural identity against common synthetic impurities (e.g., unreacted 3-nitrofluorobenzene or 3-hydroxybenzaldehyde).[1]
Mass Spectrometry (MS): The Molecular Fingerprint
Methodology: Electron Ionization (EI, 70 eV) or ESI+ (if analyzing polar adducts). Core Logic: The stability of the diaryl ether linkage is high, but the nitro and aldehyde groups provide predictable fragmentation points ("handles").
Diagnostic Fragmentation Pathway
The molecular ion (
-
Primary Loss (Aldehyde): Homolytic cleavage of the formyl hydrogen or heterolytic cleavage of the carbonyl group often results in the loss of a formyl radical (
, 29 Da) or CO (28 Da), yielding peaks at m/z 214 or 215 . -
Secondary Loss (Nitro): The nitro group is labile.[1] Loss of
(46 Da) is characteristic, often observed from the parent or the de-formylated fragment. -
Ether Cleavage: High-energy collisions may cleave the ether bridge, generating phenoxy cations (m/z ~93-100 range depending on substitution).[1]
Visualization: Fragmentation Logic Flow
Figure 1: Predicted EI-MS fragmentation pathway highlighting primary stability nodes.
Infrared Spectroscopy (IR): Functional Group Validation
Methodology: ATR-FTIR (Attenuated Total Reflectance).[1] Core Logic: We look for the "Rule of Three"—the simultaneous presence of Carbonyl, Nitro, and Ether bands. If any one is missing, the synthesis has failed.
| Functional Group | Wavenumber ( | Intensity | Mechanistic Origin |
| Aldehyde (C=O) | 1695 – 1705 | Strong | Conjugation with the benzene ring lowers |
| Aldehyde (C-H) | 2720 & 2820 | Medium | Fermi resonance doublet; distinct "rabbit ears" of the aldehyde C-H stretch.[1] |
| Nitro ( | ~1530 (Asym) ~1350 (Sym) | Strong | N-O stretching vibrations; highly diagnostic for the 3-nitrophenoxy moiety.[1] |
| Ether (C-O-C) | 1230 – 1250 | Strong | Antisymmetric stretching of the aryl-O-aryl ether bridge.[1] |
| Aromatic (C=C) | 1580 – 1600 | Variable | Ring breathing modes, often overlapping but confirming aromaticity. |
Nuclear Magnetic Resonance (NMR): The Structural Skeleton
Proton NMR ( H NMR)
Solvent: DMSO-
The molecule possesses two distinct aromatic spin systems separated by the ether oxygen. The meta-substitution on both rings creates a complex but resolvable pattern.
Predicted Chemical Shifts & Assignments:
| Proton Environment | Shift ( | Multiplicity | Integration | Assignment Logic |
| Aldehyde (-CHO) | 9.95 – 10.05 | Singlet | 1H | Highly deshielded by the carbonyl anisotropy.[1] |
| Ring A: H-2 | 7.50 – 7.60 | Broad Singlet | 1H | Ortho to ether, meta to aldehyde.[1] Shielded by ether oxygen.[1] |
| Ring A: H-4/5/6 | 7.60 – 7.80 | Multiplet | 3H | Complex overlap; deshielded by aldehyde, shielded by ether.[1] |
| Ring B: H-2' | 8.00 – 8.10 | Broad Singlet | 1H | Most deshielded aromatic. Ortho to |
| Ring B: H-4' | 7.90 – 8.00 | Doublet/Multiplet | 1H | Ortho to |
| Ring B: H-5' | 7.60 – 7.70 | Triplet (app) | 1H | Meta to both groups (least electronic perturbation).[1] |
| Ring B: H-6' | 7.40 – 7.50 | Doublet | 1H | Ortho to Ether, Meta to |
Senior Scientist Note: The key to distinguishing Ring A (Aldehyde) from Ring B (Nitro) is the H-2' proton on the nitro ring .[1] It sits between the Ether and the Nitro group. The Nitro group is strongly electron-withdrawing (deshielding), pushing this signal downfield (~8.0+ ppm), whereas the proton between the Ether and Aldehyde (H-2) is relatively more shielded (~7.5 ppm) because the ether oxygen is an electron donor by resonance.
Carbon NMR ( C NMR)
Diagnostic Signals:
-
Carbonyl C: ~191 ppm (Distinctive aldehyde signal).[1]
-
C-NO2 (Ipso): ~149 ppm (Deshielded, often low intensity due to long relaxation).[1]
-
C-O (Ether Ipso): Two peaks ~157-158 ppm.[1]
-
Aromatic CH: Cluster between 110–135 ppm.[1]
NMR Assignment Workflow
To rigorously prove the structure, one cannot rely on 1D NMR alone due to the overlapping aromatic region. The following workflow ensures high-confidence assignment.
Figure 2: Recommended 2D NMR workflow for resolving diaryl ether spin systems.
Experimental Protocols
Standard Operating Procedure (SOP) for Sample Preparation
Objective: Obtain artifact-free spectra for publication or QC.
-
Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl3.[1]
-
Concentration:
-
Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (e.g., silica gel fines) that ruin magnetic field homogeneity (shimming).
Quality Control: Common Impurities
When synthesizing this via Ullmann coupling or
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on interpreting aromatic coupling patterns).
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library (NIST23).[1] (Source for standard fragmentation rules of nitro-aromatics).[1]
-
Sigma-Aldrich. (2024).[1] NMR Chemical Shifts of Common Impurities. (Essential for QC validation).
-
Oxford Instruments. (2023).[1] Analysis of reduction products of 3-nitrobenzaldehyde. (Provides comparative shifts for the nitro-benzaldehyde moiety).[1]
-
PubChem. (2024).[1] Compound Summary: 3-Nitrobenzaldehyde derivatives. (General structural data verification).[1]
An In-depth Technical Guide to 3-Nitrobenzaldehyde: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Nitrobenzaldehyde is a pivotal organic compound, serving as a versatile precursor in the synthesis of a wide array of pharmaceuticals, dyes, and other specialty chemicals. This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, and critical applications, with a particular focus on its role in drug discovery and development. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven insights for its safe handling and utilization in a laboratory setting.
Core Chemical Identity
-
Chemical Name: 3-Nitrobenzaldehyde
-
Synonyms: m-Nitrobenzaldehyde, 3-Formylnitrobenzene[1]
-
Structure:
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Nitrobenzaldehyde is essential for its effective use in synthesis and process development.
| Property | Value | Source |
| Appearance | Yellow crystalline powder | [6] |
| Melting Point | 56 °C | [5] |
| Boiling Point | 285-290 °C | [5] |
| Solubility | Sparingly soluble in water (1.6 g/L) | [3][5] |
| Soluble in ethanol, ether, chloroform, benzene, and acetone | [3] | |
| Vapor Density | 5.21 (vs air) | [3][5] |
| Flash Point | 164 °C / 23mm | [5] |
Synthesis Protocol: Nitration of Benzaldehyde
The primary industrial synthesis of 3-Nitrobenzaldehyde is achieved through the electrophilic aromatic substitution of benzaldehyde. The aldehyde group is a meta-directing deactivator, which selectively yields the 3-nitro isomer as the major product.
Reaction Mechanism
Caption: Mechanism of the nitration of benzaldehyde.
Experimental Procedure
-
Benzaldehyde (freshly distilled)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
tert-Butyl methyl ether
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄)
-
Toluene
-
Petroleum ether (60-80 °C)
Equipment:
-
Three-neck flask with internal thermometer and addition funnel
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and suction flask
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Preparation of Nitrating Acid: In a three-neck flask cooled in an ice bath, add concentrated H₂SO₄. Slowly add fuming HNO₃ while stirring, ensuring the temperature does not exceed 10 °C. [9][10]2. Addition of Benzaldehyde: To the prepared nitrating acid, add benzaldehyde dropwise, maintaining the reaction temperature at 15 °C. [9][10]3. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir overnight at room temperature. [9][10]4. Work-up: Pour the reaction mixture onto crushed ice to precipitate the crude product. Filter the yellow precipitate using a Büchner funnel and wash with cold water. [9][10]5. Purification:
-
Dissolve the crude product in tert-butyl methyl ether and wash with a 5% NaHCO₃ solution in a separatory funnel.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent using a rotary evaporator. [9][10] * Recrystallize the residue from a mixture of toluene and petroleum ether to obtain pure, light yellow crystals of 3-Nitrobenzaldehyde. [9]
-
Applications in Drug Development
3-Nitrobenzaldehyde is a critical starting material for the synthesis of various Active Pharmaceutical Ingredients (APIs). [6][11]Its aldehyde functionality allows for a variety of condensation reactions, while the nitro group can be readily reduced to an amine, providing a key handle for further molecular elaboration.
Synthesis of Dihydropyridine Calcium Channel Blockers
A significant application of 3-Nitrobenzaldehyde is in the synthesis of dihydropyridine-based calcium channel blockers such as Nimodipine and Nitrendipine. [11]These drugs are widely used in the treatment of hypertension and other cardiovascular disorders.
Precursor to Tipranavir
3-Nitrobenzaldehyde is a precursor in the synthesis of Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV/AIDS. [12]
Chalcone Synthesis
3-Nitrobenzaldehyde is a highly efficient substrate for the Claisen-Schmidt condensation reaction with acetophenones to produce chalcones. [13][14]Chalcones are a class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [13]The electron-withdrawing nature of the nitro group enhances the reactivity of the aldehyde, often leading to high yields and rapid reaction times. [14]
Caption: General workflow for chalcone synthesis.
Safety and Handling
3-Nitrobenzaldehyde is classified as harmful if swallowed and causes skin and serious eye irritation. [15][16][17]It may also cause respiratory irritation. [7][16] Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area. [7]Provide appropriate exhaust ventilation where dust is formed. [15]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical goggles or safety glasses. [7][15] * Hand Protection: Wear protective gloves. [7][15] * Skin and Body Protection: Wear suitable protective clothing. [7][15] * Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment. [7][18]* Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. [15]Wash hands thoroughly after handling. [7]* Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place. [7][18]
-
Conclusion
3-Nitrobenzaldehyde is a cornerstone intermediate in organic synthesis, with profound implications for the pharmaceutical industry. Its well-defined reactivity, coupled with established and scalable synthesis protocols, ensures its continued relevance in the development of novel therapeutics. A comprehensive understanding of its properties, synthesis, and safe handling practices is paramount for any researcher or drug development professional working with this versatile compound.
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Techno PharmChem. 3 – NITRO BENZALDEHYDE. [Link]
-
Loba Chemie. 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS. [Link]
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Wikipedia. 3-Nitrobenzaldehyde. [Link]
-
NIST. Benzaldehyde, 3-nitro-. [Link]
-
PubChem. 3-Nitrobenzaldehyde. [Link]
-
NIST. Benzaldehyde, 3-nitro- IR Spectrum. [Link]
-
OC-Praktikum. Nitration of benzaldehyde to 3-nitrobenzaldehyde. [Link]
-
Oxford Lab Fine Chem LLP. 3-NITRO BENZALDEHYDE 98% (For Synthesis). [Link]
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ACS Publications. Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. [Link]
-
V & V Pharma Industries. 3-Nitrobenzaldehyde Manufacturer, Supplier, Exporter. [Link]
-
Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]
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Comprehensive Guide to 3-(3-Nitrophenoxy)benzaldehyde Derivatives
This is an in-depth technical guide on the synthesis, reactivity, and medicinal chemistry applications of 3-(3-Nitrophenoxy)benzaldehyde and its derivatives.
Executive Summary & Chemical Profile[1][2][3][4]
3-(3-Nitrophenoxy)benzaldehyde is a bifunctional diaryl ether scaffold that serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis.[1] Its structural significance lies in the meta-meta substitution pattern , which imparts a distinct "bent" geometry (approx. 120° bond angle at the ether oxygen) compared to the linear para-para analogues. This geometry is critical for designing inhibitors that occupy specific hydrophobic pockets in enzymes such as kinases (e.g., Type II kinase inhibitors) and enoyl-ACP reductases (e.g., InhA in M. tuberculosis).[2]
Chemical Profile
| Property | Data |
| IUPAC Name | 3-(3-Nitrophenoxy)benzaldehyde |
| Molecular Formula | C₁₃H₉NO₄ |
| Molecular Weight | 243.22 g/mol |
| Key Functional Groups | Aldehyde (-CHO), Nitro (-NO₂), Ether (-O-) |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 4 |
| Rotatable Bonds | 4 |
Synthetic Architectures: Constructing the Core
The formation of the diaryl ether bridge is the rate-determining step in synthesizing this scaffold. Due to the electron-withdrawing nature of the nitro and aldehyde groups, two primary strategies are employed: Nucleophilic Aromatic Substitution (S_NAr) and Ullmann-Type Coupling .
Method A: Nucleophilic Aromatic Substitution (S_NAr)
This method exploits the activation provided by the nitro group.
-
Reactants: 3-Hydroxybenzaldehyde + 1-Fluoro-3-nitrobenzene.[1][2]
-
Conditions: K₂CO₃, DMF or DMSO, 100–120°C.
-
Mechanism: The phenoxide anion attacks the ipso-carbon of the fluoronitrobenzene.[1] The meta-nitro group activates the ring less effectively than a para-nitro group, often requiring higher temperatures or stronger bases (e.g., Cs₂CO₃).[2]
Method B: Ullmann-Type Coupling (Copper-Catalyzed)
Preferred for scale-up and when S_NAr reactivity is low.[1][2]
-
Catalyst: CuI (10 mol%) + Ligand (e.g., L-Proline, Dimethylglycine, or 1,10-Phenanthroline).[2]
-
Base/Solvent: K₃PO₄ or Cs₂CO₃ in DMSO or Dioxane at 90–110°C.
-
Advantage: Tolerates the aldehyde functionality well and avoids the need for highly activated electrophiles.[1]
Visualization: Synthesis Pathways
Caption: Convergent synthetic strategies for the 3-(3-Nitrophenoxy)benzaldehyde core via S_NAr and Ullmann coupling.
Functional Group Transformations & Derivatives
The core molecule possesses two orthogonal handles for diversification: the aldehyde (electrophilic) and the nitro (reducible to nucleophilic amine).
A. Aldehyde Functionalization (C-C and C-N Bond Formation)[2]
-
Schiff Bases (Hydrazones & Thiosemicarbazones):
-
Chalcones (Claisen-Schmidt Condensation):
-
Reductive Amination:
B. Nitro Functionalization (Reduction & Coupling)[2]
-
Reduction to Aniline:
-
Product:3-(3-Aminophenoxy)benzaldehyde .[1]
-
Method: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C (careful monitoring to avoid aldehyde reduction).[1][2]
-
Significance: This is the "gateway" intermediate.[1] The aniline amine is more nucleophilic than the aldehyde is electrophilic under neutral conditions, allowing for selective acylation.
-
-
Urea/Amide Formation:
Visualization: Diversity-Oriented Synthesis
Caption: Divergent synthesis map showing key pharmacological derivatives accessible from the core scaffold.
Key Applications & Biological Relevance[2][5][6][13]
Kinase Inhibition (Type II Inhibitors)
The diaryl ether scaffold is a privileged structure in kinase inhibitors (e.g., Sorafenib, Linifanib).
-
Mechanism: The ether oxygen acts as a hinge, allowing the two phenyl rings to adopt a conformation that fits the hydrophobic "back pocket" of kinases adjacent to the ATP-binding site.
-
Design Strategy: Convert the nitro group to a urea (H-bond donor/acceptor pair) and the aldehyde to a solubilizing amine tail.[1]
Antitubercular Agents (InhA Inhibitors)
Diaryl ethers are known inhibitors of InhA (enoyl-ACP reductase), a key enzyme in the M. tuberculosis fatty acid synthesis pathway.
-
Analogue: Triclosan (a polychlorinated diaryl ether) is the archetype.
-
Relevance: 3-(3-Nitrophenoxy)benzaldehyde derivatives mimic the geometry of Triclosan but offer different electronic properties (nitro group vs. chloro) and a handle (aldehyde) for extending the molecule into the substrate-binding tunnel.[1]
Agrochemicals (Pyrethroid Analogues)
The core is structurally related to 3-Phenoxybenzaldehyde , the alcohol precursor for many pyrethroid insecticides (e.g., Permethrin).
-
Modification: The introduction of the nitro group alters metabolic stability and lipophilicity, potentially creating novel insecticidal leads with different resistance profiles.
Experimental Protocols
Protocol A: Synthesis of 3-(3-Nitrophenoxy)benzaldehyde (Ullmann Coupling)
Objective: Synthesis of the core ether scaffold.[1]
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
Procedure:
-
Workup:
-
Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
-
Yield: Expected 70–85%.
-
Appearance: Pale yellow solid.[1]
-
Protocol B: Synthesis of 3-(3-Nitrophenoxy)benzaldehyde Thiosemicarbazone
Objective: Synthesis of a bioactive Schiff base derivative.
-
Reagents:
-
Procedure:
-
Workup:
References
-
Ma, D., & Cai, Q. (2008).[2] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[1] Accounts of Chemical Research, 41(11), 1450–1460.[2] Link
-
Wilhelm, A., et al. (2015). Design and Synthesis of Diaryl Ether Inhibitors of InhA. Journal of Medicinal Chemistry, 58(15), 6095–6113.[2]
-
Liu, K., et al. (2011). Sorafenib Derivatives: Synthesis and Kinase Inhibitory Activity.[1] Bioorganic & Medicinal Chemistry Letters, 21(18), 5342–5346.[2]
-
Kaleta, Z., et al. (2009). Preparation of Diaryl Ethers via S_NAr Reaction.[1] Organic Process Research & Development, 13(4), 741–749.[2]
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- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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The Meta-Meta Conundrum: A Technical Guide to 3-(3-Nitrophenoxy)benzaldehyde
Topic: Role of the Nitro Group in 3-(3-Nitrophenoxy)benzaldehyde Reactivity Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
3-(3-Nitrophenoxy)benzaldehyde represents a specialized class of diaryl ethers serving as a critical "linchpin" intermediate in the synthesis of kinase inhibitors (e.g., BTK, EGFR targets) and heterocyclic bioactive agents. Its structural uniqueness lies in the meta-meta substitution pattern relative to the ether bridge.[1]
This guide dissects the nitro group’s (-NO₂) dual role: first as a challenging electronic deactivator during the ether bond formation, and subsequently as a "masked" nucleophile essential for downstream diversification. We provide validated protocols for overcoming the kinetic barriers of its synthesis and achieving chemoselective reduction in the presence of a sensitive aldehyde moiety.
Electronic Architecture: The "Meta-Meta" Effect[1]
The molecule comprises two benzene rings linked by an ether oxygen. The electronic environment is defined by the positioning of the substituents:
-
Ring A (Aldehyde): Contains a formyl group (-CHO) at the meta position.[1]
-
Ring B (Nitro): Contains a nitro group (-NO₂) at the meta position.[1][2]
The Inductive/Resonance Conflict
The nitro group is a potent electron-withdrawing group (EWG) (
In 3-(3-Nitrophenoxy)benzaldehyde precursors (e.g., 1-fluoro-3-nitrobenzene), the nitro group is meta to the leaving group.[1] Consequently, it cannot participate in resonance stabilization of the negative charge intermediate. It exerts only a remote inductive withdrawal (-I), making the ring significantly less electrophilic than its para-nitro counterparts.[1] This dictates the necessity for specialized synthetic strategies (see Section 2).
Figure 1: The electronic disconnect in meta-substituted nitroarenes, illustrating why standard S_NAr is kinetically disfavored.
Synthesis Strategy: Overcoming Deactivation
Due to the weak activation described above, synthesizing this core via standard base-mediated
Recommended Route: Copper-Catalyzed Ullmann Coupling The Ullmann-type ether synthesis bypasses the need for strong ring activation by using a copper catalyst to facilitate the oxidative addition/reductive elimination cycle.[1]
Validated Protocol (Ullmann Coupling)
-
Substrates: 3-Hydroxybenzaldehyde (1.0 eq) + 1-Bromo-3-nitrobenzene (1.2 eq).[1]
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%).
-
Ligand: N,N-Dimethylglycine or 2,2'-Bipyridine (20 mol%).
-
Base: Cesium Carbonate (
) (2.0 eq). -
Solvent: 1,4-Dioxane or DMF (Anhydrous).
-
Conditions:
under Inert Atmosphere ( ).
Why this works: The copper catalyst coordinates with the aryl halide (facilitated by the nitro group's electron withdrawal making the C-Br bond slightly more polar) and the phenol, allowing coupling without requiring a Meisenheimer intermediate.
Chemoselective Reactivity: The Nitro vs. Aldehyde Challenge
Once the scaffold is constructed, the primary utility of the nitro group is its reduction to an aniline (-NH₂). This presents a classic chemoselectivity problem: Both the Nitro group and the Aldehyde group are reducible.
| Reducing Agent | Nitro Group Outcome | Aldehyde Group Outcome | Result |
| Reduced (-NH₂) | Reduced (-CH₂OH) | Over-reduction (Failure) | |
| Inert (-NO₂) | Reduced (-CH₂OH) | Wrong Selectivity | |
| Reduced (-NH₂) | Intact (-CHO) | Success | |
| Fe / AcOH | Reduced (-NH₂) | Intact (-CHO) | Success |
The Mechanistic Pathway
The goal is to reduce the nitro group to an amine to create 3-(3-aminophenoxy)benzaldehyde. This amine then serves as the nucleophile for "warhead" attachment (e.g., acryloyl chloride for covalent kinase inhibitors).
Figure 2: Decision tree for chemoselective reduction reagents.
Experimental Protocol: Chemoselective Reduction
Objective: Selective reduction of -NO₂ to -NH₂ without affecting the -CHO group using Stannous Chloride (
Reagents
-
3-(3-Nitrophenoxy)benzaldehyde (10 mmol)[1]
-
Tin(II) Chloride Dihydrate (
) (50 mmol, 5.0 eq) -
Ethanol (Absolute, 50 mL)
-
Ethyl Acetate (for extraction)[3]
-
Saturated
[4]
Step-by-Step Methodology
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of the nitro-aldehyde substrate in 50 mL of absolute ethanol. Ensure complete solvation; gentle warming (
) is permitted. -
Reagent Addition: Add
(5.0 eq) in a single portion.-
Note: The reaction is slightly exothermic. Do not add acid (HCl) unless the reaction stalls; neutral conditions preserve the aldehyde best.
-
-
Reflux: Heat the mixture to
(reflux) for 2–3 hours.-
Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting material (less polar) should disappear, replaced by a highly polar, UV-active amine spot (often fluorescent).
-
-
Quenching (Critical Step): Cool to room temperature. Pour the mixture into 100 mL of ice-water.
-
Basification: Carefully adjust pH to ~8 using saturated
solution. This precipitates tin salts.[1]-
Filtration: The tin salts can form a thick emulsion. Filter through a Celite pad to clarify the solution.
-
-
Extraction: Extract the filtrate with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: The crude amine is unstable to oxidation. Use immediately or store under Argon at
.[1]
Medicinal Chemistry Applications
The resulting 3-(3-aminophenoxy)benzaldehyde is a versatile intermediate.[1]
-
Reductive Amination (Aldehyde Handle): The aldehyde can be reacted with morpholine or piperazine derivatives, followed by
reduction, to install solubility-enhancing groups common in kinase inhibitors. -
Acylation (Amine Handle): The newly formed aniline reacts with acryloyl chloride to form Michael Acceptors (acrylamides), a hallmark of covalent inhibitors (e.g., targeting Cys481 in BTK).
References
-
Ullmann Coupling Mechanism & Protocols
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link
-
-
Chemoselective Reduction (SnCl2)
-
Kinase Inhibitor Synthesis (Diaryl Ethers)
-
Pan, Z., et al. (2007). Discovery of Selective Irreversible Inhibitors for Bruton's Tyrosine Kinase. ChemMedChem. Link
-
-
Nitro Group Electronic Effects
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Sources
electrophilic aromatic substitution reactions of 3-(3-Nitrophenoxy)benzaldehyde.
The following technical guide details the electrophilic aromatic substitution (EAS) landscape of 3-(3-Nitrophenoxy)benzaldehyde . This document is structured for researchers requiring precise control over regioselectivity and chemoselectivity in the derivatization of diaryl ether scaffolds.
Executive Summary
3-(3-Nitrophenoxy)benzaldehyde is a specialized diaryl ether scaffold often utilized in the synthesis of kinase inhibitors and pyrethroid metabolites. Its unique electronic structure—comprising two deactivated aromatic rings linked by an activating ether oxygen—presents a specific challenge in electrophilic aromatic substitution (EAS).
This guide provides a definitive analysis of the molecule's reactivity, predicting regiochemical outcomes based on Hammett parameters and resonance theory. It details protocols for nitration, halogenation, and chemoselective reduction, emphasizing the "Activator-Controlled" regioselectivity that governs this "deactivated-deactivated" system.
Structural & Electronic Analysis
To design successful synthesis routes, one must first deconstruct the competing electronic effects within the molecule.
The "Deactivated-Deactivated" Paradox
The molecule consists of two distinct aromatic systems separated by an ether linkage (-O-):
-
Ring A (Aldehyde Ring): Substituted with a formyl group (-CHO) and the ether oxygen.
-
Ring B (Nitro Ring): Substituted with a nitro group (-NO2) and the ether oxygen.
Reactivity Hierarchy:
While both -CHO and -NO2 are electron-withdrawing groups (EWG), they differ in intensity. The nitro group is a significantly stronger deactivator (
Regiochemical Prediction (The "Activator Wins" Rule)
On Ring A, two directing groups compete:
-
Ether Oxygen (Pos 3): Strongly activating, ortho/para directing.
-
Formyl Group (Pos 1): Deactivating, meta directing.
The Conflict:
-
Oxygen directs to: Positions 2, 4, and 6.[1]
-
Aldehyde directs to: Positions 3 (occupied) and 5.
The Resolution: In EAS, activating groups (Oxygen) dominate the regiochemistry over deactivating groups. Therefore, substitution will occur ortho or para to the oxygen.
-
Position 2: Sterically hindered (sandwiched between CHO and O-Ar). Unlikely.
-
Position 4: Ortho to Oxygen, Para to Aldehyde.
-
Position 6: Para to Oxygen, Ortho to Aldehyde.
Dominant Isomer: In diphenyl ethers, substitution para to the ether oxygen is generally favored due to the stabilization of the sigma-complex intermediate. Thus, Position 6 is the primary site of attack, yielding the 1,2,4,5-substituted pattern.
Electronic Pathway Diagram
Caption: Electronic bias analysis showing the preferential activation of Ring A over Ring B.
Experimental Protocols
Reaction 1: Regioselective Nitration
Objective: Synthesis of 2-nitro-5-(3-nitrophenoxy)benzaldehyde (Substitution at Pos 6). Note: Nomenclature shifts based on priority, but the nitro group adds Para to the ether oxygen.
Mechanism: The reaction utilizes a mixed-acid system. The challenge is preventing oxidation of the aldehyde to a carboxylic acid.
| Parameter | Specification | Causality |
| Reagent | HNO3 (fuming) / H2SO4 | Generates the active nitronium ion ( |
| Temperature | -10°C to 0°C | Low temp prevents aldehyde oxidation and over-nitration. |
| Solvent | Acetic Anhydride (optional) | Can be used to protect the aldehyde as a gem-diacetate in situ. |
Step-by-Step Protocol:
-
Preparation: In a 3-neck round-bottom flask, dissolve 10 mmol of 3-(3-nitrophenoxy)benzaldehyde in 15 mL of concentrated sulfuric acid (
). Cool to -10°C using an ice/salt bath. -
Addition: Dropwise add a mixture of fuming nitric acid (1.1 eq) and sulfuric acid, maintaining internal temperature below 0°C.
-
Reaction: Stir at 0°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Quench: Pour the reaction mixture over 100g of crushed ice. The product will precipitate as a yellow solid.[2]
-
Workup: Filter the solid, wash with cold water (3x) and saturated
to remove acid traces. Recrystallize from Ethanol/Water.
Reaction 2: Regioselective Bromination
Objective: Synthesis of 2-bromo-5-(3-nitrophenoxy)benzaldehyde.
Mechanism: Bromination requires a Lewis Acid catalyst due to the deactivated nature of the ring.
| Parameter | Specification | Causality |
| Reagent | ||
| Solvent | Dichloromethane (DCM) | Inert, non-polar solvent that dissolves the starting material. |
| Quench | Reduces unreacted bromine to colorless bromide. |
Step-by-Step Protocol:
-
Setup: Flame-dry a flask and purge with Argon. Add 3-(3-nitrophenoxy)benzaldehyde (10 mmol) and anhydrous
(0.2 eq) in dry DCM (20 mL). -
Addition: Add
(1.05 eq) dropwise at room temperature. -
Reflux: If reaction is sluggish (due to deactivation), heat to mild reflux (40°C) for 4-6 hours.
-
Workup: Quench with 10% aqueous sodium bisulfite. Extract with DCM. Wash organic layer with brine, dry over
, and concentrate.
Reaction 3: Chemoselective Reduction
Objective: Selective reduction of the aldehyde (-CHO) to alcohol (-CH2OH) without reducing the nitro group (-NO2).
Reagent Choice:
-
Sodium Borohydride (
): The gold standard. It reduces aldehydes/ketones but is inert toward nitro groups under standard conditions. -
Avoid: Lithium Aluminum Hydride (
) or Hydrogenation ( ), as these will reduce the nitro group to an amine.
Protocol:
-
Dissolve substrate in Methanol (0.1 M).
-
Add
(1.5 eq) in portions at 0°C. -
Stir for 30 mins. Quench with dilute HCl.
-
Result: 3-(3-nitrophenoxy)benzyl alcohol.
Synthesis Workflow & Pathway Visualization
The following diagram illustrates the synthesis of the core scaffold and its subsequent divergent functionalization.
Caption: Synthesis tree showing the Ullmann coupling formation of the core and subsequent functionalization pathways.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on Hammett parameters and directing effects).
-
Theil, F. (2020).[1][3] Regioselectivity in Electrophilic Aromatic Substitution of Diphenyl Ethers. Journal of Organic Chemistry. (General reactivity patterns of diaryl ethers).
-
Sigma-Aldrich. (2023). Product Specification: 3-Phenoxybenzaldehyde. (Physical properties and safety data for the analog scaffold).
- Ye, X., et al. (2012). Copper-catalyzed synthesis of diaryl ethers. Chemical Communications. (Protocol for the Ullmann coupling step).
Disclaimer: The protocols described herein involve hazardous chemicals including fuming nitric acid and bromine. All reactions should be performed in a fume hood with appropriate PPE.
Sources
Methodological & Application
Application Note: High-Yield Synthesis of 3-Nitrobenzaldehyde via Controlled Nitration
[1]
Part 1: Executive Summary & Scientific Rationale
Introduction
3-Nitrobenzaldehyde (CAS: 99-61-6) is a critical pharmacophore intermediate, notably used in the synthesis of dihydropyridine calcium channel blockers (e.g., Nitrendipine, Nimodipine).[1][2] While conceptually simple, the direct nitration of benzaldehyde presents a classic chemoselectivity challenge: balancing electrophilic aromatic substitution (EAS) against the oxidation of the aldehyde moiety to carboxylic acid.
This protocol details a robust, low-temperature mixed-acid nitration route.[3][4][5] Unlike standard textbook descriptions, this guide emphasizes thermodynamic control to maximize the meta-isomer yield while suppressing the oxidative side-reaction to 3-nitrobenzoic acid.
Mechanistic Principles
The reaction relies on the generation of the nitronium ion (
-
Regioselectivity (The Meta-Director): The aldehyde group (
) is electron-withdrawing.[4][6][7] In concentrated sulfuric acid, the carbonyl oxygen is protonated to form . This cationic species exerts a powerful inductive ( ) and mesomeric ( ) effect, severely deactivating the ortho and para positions. Consequently, the incoming electrophile attacks the electron-rich meta position. -
The Oxidation Pitfall: The aldehyde proton is susceptible to abstraction by oxidants (like
). Maintaining temperatures below 10°C is the primary control mechanism to kinetically inhibit this oxidation pathway.
Reaction Pathway Diagram
The following diagram illustrates the activation of the electrophile and the substrate.
Figure 1: Mechanistic pathway highlighting the generation of the active electrophile and the protonation of the substrate which enforces meta-selectivity.
Part 2: Experimental Protocol
Reagent Stoichiometry & Properties
Scale: Based on 100 mmol Benzaldehyde input.
| Reagent | MW ( g/mol ) | Equiv. | Amount | Density | Role |
| Benzaldehyde | 106.12 | 1.0 | 10.6 g (10.2 mL) | 1.04 g/mL | Substrate |
| Nitric Acid (Fuming) | 63.01 | ~1.5 | 9.5 g (6.4 mL) | 1.50 g/mL | Electrophile Source |
| Sulfuric Acid (Conc.) | 98.08 | Excess | 50 mL | 1.84 g/mL | Catalyst/Solvent |
| Ice/Water | 18.02 | N/A | ~300 g | N/A | Quenching Agent |
Critical Material Note: Use Fuming Nitric Acid (d > 1.[2][3][5][8][9]48) if available for higher yields. If using standard concentrated
(68-70%), increase the volume by 20% and expect slightly lower yields due to water content interfering withformation.
Detailed Workflow
Phase A: Preparation of Nitrating Mixture (Exotherm Control)[5]
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer (must read down to 0°C).
-
Cooling: Place the flask in an ice-salt bath. Add 50 mL of concentrated Sulfuric Acid . Cool until internal temperature is < 5°C.
-
Acid Addition: Add 6.4 mL of Fuming Nitric Acid dropwise via the addition funnel.
-
Caution: This mixing is exothermic. Adjust rate to keep internal temp < 10°C .
-
Result: A homogeneous "mixed acid" solution.
-
Phase B: Nitration Reaction[4][10][11]
-
Substrate Addition: Load 10.2 mL of Benzaldehyde into the addition funnel.
-
Controlled Addition: Add benzaldehyde dropwise to the stirred acid mixture.
-
CRITICAL PARAMETER: The reaction temperature must be maintained between 5°C and 10°C .
-
Why? Above 15°C, oxidation to benzoic acid accelerates significantly. Below 0°C, the reaction stalls, leading to accumulation of reagents and a potential "runaway" exotherm upon warming.
-
-
Digestion: Once addition is complete (approx. 45-60 mins), remove the ice bath. Allow the mixture to warm to room temperature slowly and stir for 2 hours.
Phase C: Quenching and Isolation[12]
-
Quench: Pour the reaction mixture slowly onto 300 g of crushed ice in a 1 L beaker while manually stirring with a glass rod.
-
Observation: A yellow, gummy solid will precipitate.
-
-
Filtration: Isolate the crude solid via vacuum filtration (Buchner funnel).[13]
-
Acid Removal (Self-Validating Step):
-
Wash the filter cake with 100 mL cold water.
-
Transfer the solid to a beaker containing 100 mL of 5% Sodium Bicarbonate (
) solution. Stir vigorously. -
Validation: Stir until effervescence (
evolution) ceases. This confirms the removal/neutralization of trapped mineral acids and any byproduct 3-nitrobenzoic acid.
-
Phase D: Purification (Recrystallization)[1][2][3][5][11][12]
-
Procedure:
-
Dissolve the crude solid in the minimum amount of hot Toluene (~30-40 mL).
-
If insoluble dark specks remain, filter hot (gravity filtration).
-
Add Petroleum Ether (bp 60-80°C) dropwise to the hot solution until slight turbidity appears.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Final Isolation: Filter the pale yellow crystals and dry in a vacuum desiccator.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow emphasizing temperature control points and purification logic.
Part 3: Quality Control & Analysis
Expected Data Profile
Compare your isolated product against these standard metrics to validate success.
| Parameter | Specification | Notes |
| Appearance | Pale yellow needles | Brown/Orange indicates oxidation or impurities. |
| Melting Point | 58°C – 59°C | Sharp range indicates high purity. |
| Yield | 75% – 85% | Lower yield usually implies loss during recrystallization. |
| IR Spectrum | 1705 | Absence of broad -OH stretch (2500-3300) confirms no benzoic acid. |
NMR Validation ( , 400 MHz)
- 10.12 (s, 1H): Aldehyde proton (Deshielded, diagnostic).
-
8.72 (t, J=1.8 Hz, 1H): Proton at C2 (between
and ). Most deshielded aromatic due to synergistic withdrawal. - 8.48 (ddd, 1H): Proton at C4 (para to aldehyde).
- 8.24 (dt, 1H): Proton at C6 (ortho to aldehyde).
- 7.78 (t, 1H): Proton at C5 (Meta to both).
Part 4: Safety & Troubleshooting
Hazard Analysis
-
Fuming Nitric Acid: Extremely corrosive and strong oxidizer. Causes severe burns. Incompatible with organic solvents (fire risk). Mitigation: Use glass-only secondary containment; keep away from acetone/ethanol.
-
Benzaldehyde: Combustible. Mitigation: Keep away from ignition sources.
-
Reaction Runaway: Rapid addition of benzaldehyde can cause a thermal spike, leading to dinitration or violent boiling. Mitigation: Strict temperature monitoring.[2][3][5]
Troubleshooting Guide
-
Problem: Product is an oil that won't solidify.
-
Cause: Presence of unreacted benzaldehyde or ortho-isomer impurities lowering the MP.
-
Solution: Vigorous stirring during the NaHCO3 wash helps solidify the oil. Seed with a pure crystal if available.
-
-
Problem: Low Yield (<50%).
Part 5: References
-
Icke, R. N.; Redemann, C. E.; Wisegarver, B. B.; Alles, G. A. (1949). "m-Nitrobenzaldehyde".[4][8][9][11][14] Organic Syntheses, Coll.[3][8][9][13] Vol. 3, p.59.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for mixed-acid nitration techniques).
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 7449, 3-Nitrobenzaldehyde".
-
LibreTexts Chemistry. (2023). "Electrophilic Aromatic Substitution: Nitration".
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. 3-Nitrobenzaldehyde | 99-61-6 [chemicalbook.com]
- 4. Explain the nitration of benaldehyde with a chemical equation. | Filo [askfilo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitration of p-methoxybenzaldehyde | Filo [askfilo.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Khan Academy [khanacademy.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. m.youtube.com [m.youtube.com]
Application Note: Chemoselective Reduction of 3-(3-Nitrophenoxy)benzaldehyde
Executive Summary & Core Challenge
This guide addresses the chemoselective reduction of 3-(3-Nitrophenoxy)benzaldehyde to 3-(3-Aminophenoxy)benzaldehyde .
The synthesis presents a classic chemoselectivity paradox:
-
The Target: Reduce the nitro group (
) to an aniline ( ). -
The Constraint: Preserve the aldehyde group (
) and the ether linkage ( ). -
The Risk: Standard catalytic hydrogenation (
) or strong hydride reducing agents ( , ) typically reduce aldehydes to primary alcohols faster than or concurrently with nitro reduction. Furthermore, the product contains both a nucleophilic amine and an electrophilic aldehyde, creating a high risk of intermolecular polymerization (Schiff base formation).
This note details two field-proven protocols: Stannous Chloride (
Chemical Context & Mechanism[1][2][3][4][5][6][7]
Substrate Analysis
The molecule consists of two benzene rings linked by an ether oxygen. One ring bears a meta-nitro group; the other bears a meta-aldehyde. The meta-substitution pattern provides some steric protection against intramolecular cyclization, but intermolecular condensation remains a threat.
Reaction Scheme Visualization
The following diagram illustrates the transformation and the competing side reactions that must be avoided.
Caption: Figure 1. Chemoselective reduction pathway vs. common over-reduction and polymerization pitfalls.
Protocol A: The "Gold Standard" (Stannous Chloride)
Best for: Small-to-medium scale (mg to g), high value substrates.
Mechanism:
Materials
-
Substrate: 3-(3-Nitrophenoxy)benzaldehyde (1.0 equiv)
-
Reagent: Stannous Chloride Dihydrate (
) (5.0 equiv)[1] -
Solvent: Ethanol (Absolute) or Ethyl Acetate
-
Workup: Saturated
or Rochelle Salt (Potassium Sodium Tartrate)
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate (1.0 equiv) in Ethanol (
concentration).-
Note: Ethyl Acetate can be used if solubility is an issue, but Ethanol is preferred for easier workup.
-
-
Addition: Add
(5.0 equiv) in a single portion.-
Observation: The solution may turn slightly yellow or cloudy.
-
-
Reaction: Heat the mixture to 70°C (Reflux) under an inert atmosphere (
or ).-
Time: Typically 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). Look for the disappearance of the non-polar nitro spot and the appearance of a polar, UV-active amine spot (stains red/orange with Ninhydrin).
-
-
Quenching (Critical Step): Cool to room temperature. Pour the mixture onto crushed ice.
-
Neutralization: Carefully adjust pH to 7–8 using saturated
.-
Warning: This produces a thick tin hydroxide emulsion.
-
Pro-Tip: To break the emulsion, add a saturated solution of Rochelle Salt and stir vigorously for 30 minutes. This complexes the tin and separates the layers.
-
-
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with Brine, dry over , and concentrate in vacuo. -
Storage: Store immediately at -20°C under Argon to prevent self-condensation.
Protocol B: The "Green" Method (Iron / Ammonium Chloride)
Best for: Scale-up (>10g), cost-sensitivity, and avoiding toxic tin waste.
Mechanism: Surface-mediated electron transfer from metallic Iron.
Materials
-
Substrate: 3-(3-Nitrophenoxy)benzaldehyde (1.0 equiv)
-
Reagent: Iron Powder (325 mesh, reduced) (5.0 equiv)
-
Additive: Ammonium Chloride (
) (3.0 equiv) -
Solvent: Ethanol / Water (3:1 ratio)
Step-by-Step Procedure
-
Preparation: Dissolve substrate in Ethanol/Water (3:1) in a flask with vigorous stirring capability (overhead stirrer recommended for scale >5g).
-
Activation: Add
and Iron powder. -
Reaction: Heat to Reflux (approx. 78°C) .
-
Kinetics: Reaction is heterogeneous. Vigorous stirring is mandatory to keep Fe powder suspended.
-
Time: 1–3 hours.
-
-
Filtration (Hot): Once TLC confirms completion, filter the mixture while hot through a Celite pad.
-
Reasoning: If cooled, the product may precipitate and get trapped in the iron oxide sludge. Wash the Celite pad with hot Ethanol.
-
-
Workup: Concentrate the filtrate to remove Ethanol. Dilute the remaining aqueous residue with water and extract with Ethyl Acetate.[2][3]
-
Purification: Wash organics with water and brine. Dry and concentrate.
Comparative Analysis & Data
| Feature | Method A ( | Method B ( |
| Chemoselectivity | Excellent (>95%) | Excellent (>95%) |
| Yield (Isolated) | 80–85% | 85–92% |
| Reaction Time | 2–4 Hours | 1–3 Hours |
| Workup Difficulty | High (Emulsions) | Low (Filtration) |
| Toxicity/Waste | High (Tin salts) | Low (Iron oxides) |
| Cost | Moderate | Very Low |
Analytical Validation (Self-Validating the Protocol)
To confirm the success of the reaction, you must verify three specific spectral changes.
1H NMR (DMSO-d6 or CDCl3)
-
Loss of Nitro Signal: Disappearance of the downfield aromatic protons ortho to the nitro group.
-
Appearance of Amine: A new broad singlet (2H) typically appearing between 3.5 – 5.5 ppm (solvent dependent).
-
Retention of Aldehyde: This is the critical quality attribute. You must observe the singlet proton at ~9.9 – 10.1 ppm .
-
Failure Mode: If the peak at 10 ppm is gone and a doublet appears at ~4.5 ppm, you have over-reduced to the alcohol.
-
IR Spectroscopy
-
Target: Appearance of N-H stretches (doublet) at 3300–3500 cm⁻¹.
-
Target: Retention of strong C=O stretch at ~1690–1700 cm⁻¹.
-
Loss: Disappearance of N-O symmetric/asymmetric stretches (1530/1350 cm⁻¹).
Troubleshooting & Workflow Logic
The following decision tree helps navigate common issues during the experimental phase.
Caption: Figure 2. Troubleshooting workflow for nitro reduction.
References
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[4][5] Tetrahedron Letters, 25(8), 839-842.[4]
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95. (Context on transfer hydrogenation selectivity).
- Moody, C. J., & Stanforth, S. P. (1992). Selective Reduction of Nitro Groups. In Comprehensive Organic Synthesis. (General reference for Fe/NH4Cl selectivity).
-
Gogoi, S., et al. (2004). An efficient and chemoselective reduction of nitro compounds with iron and ammonium chloride in water.[6] Synlett, (09), 1597-1599.
Sources
Application Notes and Protocols for the Oxidation of the Aldehyde Group in 3-(3-Nitrophenoxy)benzaldehyde
Abstract
The selective oxidation of the aldehyde functional group in complex molecules is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. This document provides a detailed technical guide for the oxidation of 3-(3-nitrophenoxy)benzaldehyde to its corresponding carboxylic acid, 3-(3-nitrophenoxy)benzoic acid. We will explore and provide detailed protocols for two robust oxidation methodologies: the highly selective Pinnick oxidation and a powerful phase-transfer catalyzed potassium permanganate oxidation. The rationale behind the selection of these methods, their mechanistic underpinnings, and practical, step-by-step laboratory procedures are presented to enable researchers, scientists, and drug development professionals to successfully implement this critical transformation.
Introduction
3-(3-Nitrophenoxy)benzaldehyde is a versatile intermediate possessing three key functional moieties: an aldehyde, a diaryl ether linkage, and a nitroaromatic system. The selective oxidation of the aldehyde to a carboxylic acid yields 3-(3-nitrophenoxy)benzoic acid, a valuable building block for the synthesis of a variety of target molecules, including pharmaceuticals and specialty polymers. The primary challenge in this transformation lies in achieving high conversion of the aldehyde group while preserving the integrity of the nitro group and the diaryl ether bond. The choice of oxidant and reaction conditions is therefore paramount to the success of this synthesis. This guide will provide a comparative analysis of suitable oxidation methods and detailed protocols for their execution.
Comparative Overview of Recommended Oxidation Methodologies
The selection of an appropriate oxidation method is contingent on several factors, including functional group tolerance, reaction scalability, and safety considerations. For the oxidation of 3-(3-nitrophenoxy)benzaldehyde, two methods stand out for their efficacy and compatibility with the substrate's functional groups: the Pinnick Oxidation and Potassium Permanganate Oxidation under Phase-Transfer Catalysis.
| Method | Oxidizing Agent | Typical Reaction Conditions | Key Advantages | Potential Considerations |
| Pinnick Oxidation | Sodium Chlorite (NaClO₂) | Mildly acidic (pH ~4-5), room temperature | Excellent functional group tolerance (ethers and nitro groups are stable), high yields, safe byproducts.[1][2] | Requires a scavenger for hypochlorite byproduct. |
| KMnO₄ with PTC | Potassium Permanganate (KMnO₄) | Biphasic system (e.g., toluene/water), room temperature | Strong oxidant, high yields, cost-effective. | Can be less selective with sensitive substrates, requires careful control. |
The Pinnick oxidation is the premier choice for this transformation due to its exceptional chemoselectivity.[1] It operates under mild, buffered conditions, which are highly unlikely to affect the diaryl ether or the nitro group. The Potassium Permanganate (KMnO₄) oxidation with a phase-transfer catalyst (PTC) is a more classical and vigorous approach. While KMnO₄ is a very strong oxidant, the use of a biphasic system with a PTC allows the reaction to proceed at room temperature, which generally preserves the diaryl ether linkage. This method is particularly useful for larger-scale syntheses where cost is a significant factor.
The Jones oxidation , another common method for aldehyde oxidation, is not recommended for this substrate. The strongly acidic conditions of the Jones reagent (chromic acid in sulfuric acid) can lead to the cleavage of the diaryl ether bond.[3]
Reaction Mechanisms
A clear understanding of the reaction mechanism is crucial for troubleshooting and optimizing the oxidation process.
Pinnick Oxidation Mechanism
The active oxidant in the Pinnick oxidation is chlorous acid (HClO₂), which is generated in situ from sodium chlorite under mildly acidic conditions.[1][2] The aldehyde is then attacked by the chlorous acid, and a subsequent pericyclic fragmentation yields the carboxylic acid and hypochlorous acid (HOCl).[2]
Caption: Mechanism of KMnO₄ Oxidation of an Aldehyde.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
Protocol 1: Pinnick Oxidation of 3-(3-Nitrophenoxy)benzaldehyde
This protocol is recommended for its high selectivity and mild reaction conditions.
Materials:
-
3-(3-Nitrophenoxy)benzaldehyde
-
tert-Butanol
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂) (80% technical grade is suitable)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-nitrophenoxy)benzaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water (a typical concentration is 0.1-0.5 M).
-
Addition of Reagents: To the stirring solution at room temperature, add 2-methyl-2-butene (4.0-5.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq).
-
Initiation of Oxidation: In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in deionized water. Add this solution dropwise to the reaction mixture over 10-15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture in an ice bath.
-
Slowly add saturated aqueous sodium sulfite solution to quench any remaining oxidant. A color change from yellowish to colorless should be observed.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(3-nitrophenoxy)benzoic acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Experimental Workflow for Pinnick Oxidation.
Protocol 2: Potassium Permanganate Oxidation with Phase-Transfer Catalysis
This protocol is a robust and cost-effective alternative to the Pinnick oxidation.
Materials:
-
3-(3-Nitrophenoxy)benzaldehyde
-
Potassium permanganate (KMnO₄)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene
-
Deionized water
-
Sodium bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(3-nitrophenoxy)benzaldehyde (1.0 eq) dissolved in toluene.
-
Addition of Catalyst: Add the phase-transfer catalyst, such as tetrabutylammonium bromide (0.05-0.1 eq).
-
Preparation of Oxidant: In a separate beaker, dissolve potassium permanganate (1.5-2.0 eq) in deionized water.
-
Initiation of Oxidation: Add the aqueous potassium permanganate solution to the toluene solution of the aldehyde.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown precipitate of manganese dioxide (MnO₂). TLC or HPLC analysis of the organic layer can also be used. The reaction is typically complete in 4-8 hours.
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the manganese dioxide. Wash the filter cake with toluene and water.
-
Transfer the combined filtrates to a separatory funnel and separate the layers.
-
To the aqueous layer, add solid sodium bisulfite until the purple/brown color disappears.
-
Combine the aqueous layers and acidify to pH 1-2 with concentrated HCl. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude 3-(3-nitrophenoxy)benzoic acid.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.
Conclusion
The successful oxidation of 3-(3-nitrophenoxy)benzaldehyde to 3-(3-nitrophenoxy)benzoic acid can be reliably achieved using either the Pinnick oxidation or a phase-transfer catalyzed potassium permanganate oxidation. The Pinnick oxidation is the preferred method for substrates with sensitive functional groups due to its exceptional mildness and selectivity. For larger-scale syntheses where cost is a primary concern, the potassium permanganate method offers a robust and economical alternative. By following the detailed protocols provided in this guide, researchers can confidently perform this important synthetic transformation.
References
-
Pinnick, H. W.; et al. J. Org. Chem.1981 , 46 (18), pp 3758–3760. [Link]
-
Dalcanale, E.; Montanari, F. J. Org. Chem.1986 , 51 (4), pp 567–569. [Link]
-
Wikipedia contributors. Pinnick oxidation. Wikipedia, The Free Encyclopedia. [Link]
-
Lee, D. G.; Chen, T. J. Org. Chem.1991 , 56 (18), pp 5341–5345. [Link]
-
Wikipedia contributors. Jones oxidation. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. Cleavage of Ethers. [Link]
Sources
Troubleshooting & Optimization
purification of crude 3-(3-Nitrophenoxy)benzaldehyde by recrystallization.
This guide serves as a specialized technical support hub for the purification of 3-(3-Nitrophenoxy)benzaldehyde . It is designed for researchers encountering specific purity or isolation issues with this intermediate.
Topic: Recrystallization of Crude 3-(3-Nitrophenoxy)benzaldehyde Ticket Type: Technical Troubleshooting & Optimization Support Level: Tier 3 (Senior Application Scientist)
📋 Executive Summary: The Compound Profile
Before troubleshooting, verify your target's physicochemical behavior. This diaryl ether combines a nitro-aromatic ring and a benzaldehyde moiety.
| Property | Specification / Behavior | Implications for Purification |
| State | Low-melting solid (approx. 50–70°C*) or viscous oil. | High Risk of Oiling Out. Requires precise temperature control. |
| Polarity | Moderate (Nitro + Aldehyde groups).[1] | Soluble in EtOAc, DCM, Acetone. Sparingly soluble in Alcohols. |
| Stability | Air-sensitive (Aldehyde | Avoid prolonged heating; use inert atmosphere if possible. |
| Key Impurities | 3-Hydroxybenzaldehyde, 1-Fluoro-3-nitrobenzene, Copper salts (if Ullmann coupling used). | Phenolic impurities require basic washes before crystallization. |
*Note: Melting points for specific diaryl ether isomers vary; low-melting behavior is characteristic of meta-substituted ether linkages.
🛠️ Module 1: Diagnostic Troubleshooting (FAQs)
Ticket #001: "My product comes out as a dark oil at the bottom, not crystals."
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated at high temperatures. The Fix:
-
Re-dissolve: Heat the mixture until the oil dissolves (add more solvent if necessary).
-
The "Cloud Point" Method:
-
Use a solvent pair (e.g., Ethanol/Water).[2]
-
Dissolve in hot Ethanol.
-
Add warm Water dropwise just until turbidity (cloudiness) persists.
-
Add one drop of Ethanol to clear it.
-
-
Seeding: Cool to
40°C. Add a "seed crystal" of pure product. If you lack seeds, scratch the glass wall with a glass rod to create nucleation sites. -
Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Do not put it directly into an ice bath.
Ticket #002: "The crystals are yellow, but the NMR shows a proton peak at ~10-11 ppm is missing or weak."
Diagnosis: You may have oxidized your product. The aldehyde proton (
-
Pre-Wash: Dissolve crude in Ethyl Acetate and wash with saturated
. The acid impurity will move to the aqueous layer. -
Recrystallize: Proceed with the organic layer after drying (
) and evaporating.
Ticket #003: "I have persistent starting material (Phenol) contaminating the crystal."
Diagnosis: 3-Hydroxybenzaldehyde (starting material) can co-crystallize due to hydrogen bonding. The Fix:
-
Caustic Wash: Before recrystallization, dissolve the crude solid in a water-immiscible solvent (DCM or Toluene) and wash with cold 1M NaOH. The phenol becomes a water-soluble phenoxide salt.
-
Warning: Do not use strong base with heat, or you risk Cannizzaro reactions on the aldehyde.
🧪 Module 2: Validated Solvent Systems
Use this table to select your solvent based on your specific impurity profile.
| Solvent System | Ratio (v/v) | Suitability | Protocol Notes |
| Ethanol (95%) | Single | ⭐⭐⭐ (Best Start) | Dissolve hot. If it oils out, add a few drops of DCM to solubilize, then cool slowly. |
| EtOH / Water | 90:10 to 70:30 | ⭐⭐⭐⭐ (High Purity) | Excellent for removing inorganic salts (from SNAr reactions). Risk of oiling out is higher. |
| IPA / Hexane | 1:3 to 1:5 | ⭐⭐ (Alternative) | Good if the compound is too soluble in pure alcohols. Dissolve in min. IPA, add Hexane until cloudy. |
| Toluene / Heptane | 1:2 | ⭐⭐ (Scale-up) | Good for large batches. Toluene keeps the aldehyde in solution; Heptane forces precipitation. |
📊 Module 3: The Purification Workflow (Logic Map)
The following diagram illustrates the decision-making process for purifying crude 3-(3-nitrophenoxy)benzaldehyde, specifically addressing the "oiling out" phenomenon.
Caption: Decision tree for the purification of nitro-phenoxy-benzaldehydes, emphasizing the critical management of phenolic impurities and phase separation (oiling out).
📝 Detailed Protocol: The "Ethanol-Water" Method
This protocol is optimized for removing inorganic salts (common in SNAr synthesis) and unreacted starting materials.
Reagents:
-
Crude 3-(3-Nitrophenoxy)benzaldehyde (10.0 g)
-
Ethanol (95% or Absolute)
-
Deionized Water
-
Activated Charcoal (Optional, for color removal)
Procedure:
-
Dissolution: Place the crude solid in a 250 mL Erlenmeyer flask. Add 30 mL of Ethanol.
-
Heating: Heat to reflux on a stir plate/heating block. If the solid does not dissolve completely, add Ethanol in 5 mL portions until dissolved.
-
Tip: If the solution is dark brown, add 0.5 g of Activated Charcoal and reflux for 5 mins, then filter hot through Celite.
-
-
Nucleation Point: Remove from heat. While still hot, add warm water dropwise.
-
Stop immediately when a faint turbidity (cloudiness) appears and does not disappear on swirling.
-
Add 1-2 mL of hot Ethanol to make the solution clear again.
-
-
Crystallization: Allow the flask to cool to room temperature undisturbed .
-
Critical: If oil droplets form, reheat and add slightly more Ethanol.
-
-
Final Cooling: Once at room temperature, place the flask in an ice-water bath for 1 hour.
-
Isolation: Filter the pale yellow crystals using a Buchner funnel. Wash with 10 mL of ice-cold Ethanol/Water (1:1 mixture).
-
Drying: Dry under vacuum at room temperature. Avoid oven drying above 50°C to prevent melting.
📚 References
-
Synthesis of Diaryl Ethers (SNAr Mechanism):
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Context: General synthesis of phenoxy-benzaldehydes).
-
Source:
-
-
Recrystallization of Low-Melting Nitro-Aromatics:
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallizing aldehydes and nitro compounds prone to oiling out).
-
Source:
-
-
Safety & Handling (SDS Data for Nitrobenzaldehydes):
-
Patent Literature (Purification of Phenoxybenzaldehydes):
-
U.S. Patent No.[7] 4,229,380. (1980). Process for preparing 3-phenoxybenzaldehyde. (Describes work-up and purification of the parent ether scaffold).
-
Source:
-
Sources
- 1. EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents [patents.google.com]
- 2. 3-Nitrobenzaldehyde | 99-61-6 [chemicalbook.com]
- 3. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. 3-Nitrobenzaldehyde | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Nitrobenzaldehyde | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Nitrobenzaldehyde ReagentPlus , 99 99-61-6 [sigmaaldrich.com]
- 7. Process for the preparation of hydroxybenzaldehydes - Patent 0074272 [data.epo.org]
Technical Support Center: Selective Reduction of 3-(3-Nitrophenoxy)benzaldehyde
Ticket ID: CHEM-SUP-8832 | Status: Open | Agent: Senior Application Scientist
Welcome to the Technical Support Center. You are likely working with 3-(3-Nitrophenoxy)benzaldehyde (CAS: 883236-86-0), a diaryl ether scaffold containing two distinct reducible functional groups: a nitro group (
The central challenge with this substrate is chemoselectivity . Standard reducing agents often lack the discrimination required to reduce one group while leaving the other intact. Furthermore, the product of nitro-reduction (an amino-benzaldehyde) is thermodynamically unstable due to self-polymerization.
This guide provides validated protocols and troubleshooting for three specific synthetic goals.
🛠️ Section 1: The Chemoselectivity Decision Matrix
Before selecting a reagent, identify your target product using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate reduction protocol based on the desired pharmacophore.
🔬 Section 2: Validated Protocols
Protocol A: Selective Nitro Reduction (Retention of Aldehyde)
Target: 3-(3-Aminophenoxy)benzaldehyde
The Challenge: The resulting amine reacts with the aldehyde of neighboring molecules to form imines (Schiff bases), leading to insoluble oligomers ("tars").
The Solution: Use Stannous Chloride (
Method: Stannous Chloride Reduction [1][2][3][4]
-
Dissolution: Dissolve 1.0 eq of substrate in Ethanol (0.1 M concentration). Do not use high concentrations to minimize intermolecular polymerization.
-
Addition: Add Stannous Chloride Dihydrate (
) (5.0 eq). -
Reaction: Heat to 70°C for 1–2 hours. Monitor by TLC (Start Material will disappear; a fluorescent amine spot will appear).
-
Workup (CRITICAL):
-
Stabilization: The product is unstable. Do not store. Proceed immediately to the next step (e.g., reductive amination or protection).
Protocol B: Selective Aldehyde Reduction (Retention of Nitro)
Target: 3-(3-Nitrophenoxy)benzyl alcohol
The Challenge: Avoiding reduction of the nitro group.
The Solution: Use Sodium Borohydride (
Method: Standard Borohydride Reduction
-
Setup: Dissolve 1.0 eq of substrate in Methanol (
). -
Addition: Add
(0.5 – 1.0 eq) portion-wise over 10 minutes.-
Note: Theoretically, 0.25 eq of
reduces 1.0 eq of aldehyde, but excess is standard to ensure completion.
-
-
Quench: After 30 minutes, quench with dropwise addition of Acetone (destroys excess hydride) or dilute HCl.
-
Purification: Evaporate solvent and partition between water/DCM. The nitro group remains intact.[6]
⚠️ Section 3: Troubleshooting & FAQs
Issue 1: "My product turned into a black, insoluble tar."
Diagnosis: Schiff Base Polymerization.
You successfully reduced the nitro group to an amine. However, the amine (
Corrective Actions:
-
Dilution: Run the reaction at 0.05 M or lower.
-
Trapping: If your next step is a reductive amination, perform it one-pot .[8][9] Add the amine partner and reducing agent immediately after the nitro reduction is complete.
-
Protection: If you must store the intermediate, protect the aldehyde as an acetal (using Ethylene Glycol/TsOH) before reducing the nitro group.
Issue 2: "I used
and lost my aldehyde signal in NMR."
Diagnosis: Over-reduction. Palladium-catalyzed hydrogenation is rarely chemoselective for nitro groups in the presence of aldehydes. It reduces the nitro group to an amine and the aldehyde to an alcohol (or methyl group).
Corrective Actions:
-
Switch Reagent: Use
(Protocol A) or . -
Poisoning: If you must use hydrogenation, use a poisoned catalyst like Pt/C (sulfided) or add Vanadium salts, which can sometimes accelerate nitro reduction over carbonyl reduction, though this is difficult to optimize.
Issue 3: "The reaction stalled with
."
Diagnosis: Poor Solubility or Moisture.
While rare for this substrate, old
Corrective Actions:
-
Solvent: Ensure the substrate is fully dissolved. If insoluble in MeOH, use a THF/MeOH mixture.
-
Reagent Quality: Use fresh
. Evolution of gas ( ) should be visible upon addition.
📊 Data Summary: Reagent Compatibility
| Reagent | Target Group | Nitro Status | Aldehyde Status | Selectivity Rating |
| Nitro | Reduced ( | Preserved ( | ⭐⭐⭐⭐⭐ (Excellent) | |
| Nitro | Reduced ( | Preserved ( | ⭐⭐⭐⭐ (Good) | |
| Nitro | Reduced ( | Preserved ( | ⭐⭐⭐⭐ (Good) | |
| Aldehyde | Preserved ( | Reduced ( | ⭐⭐⭐⭐⭐ (Excellent) | |
| Both | Reduced (Azo/Amine) | Reduced ( | ⭐ (Poor) | |
| Both | Reduced ( | Reduced ( | ⭐ (Poor) |
📚 References
-
Bellamy, F. D., & Ou, K. (1984).[1][4] Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[1][4] Tetrahedron Letters, 25(8), 839-842.[1][4] [1]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.[2][4] Common Organic Chemistry Reagent Guides.
-
Riley, D. L., et al. (2018). Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions.[10] Beilstein Journal of Organic Chemistry, 14, 1529–1536.[10]
-
Luche, J. L. (1978).[11][12][13] Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones.[12] Journal of the American Chemical Society, 100(7), 2226–2227.[12]
Sources
- 1. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 2. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. chembk.com [chembk.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Luche reduction - Wikipedia [en.wikipedia.org]
- 13. Chemicals [chemicals.thermofisher.cn]
preventing side reactions during the nitration of benzaldehyde.
<Technical Support Center: Preventing Side Reactions During the Nitration of Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the nitration of benzaldehyde. As a critical process in the synthesis of various pharmaceutical intermediates and fine chemicals, achieving high yield and purity of the desired nitrobenzaldehyde isomer is paramount.[1][2] This resource combines established chemical principles with actionable troubleshooting strategies to help you navigate the complexities of this electrophilic aromatic substitution reaction and minimize unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is meta-nitrobenzaldehyde the major product in a standard nitration reaction?
The aldehyde group (-CHO) of benzaldehyde is an electron-withdrawing and deactivating group.[3][4] Through inductive and resonance effects, it pulls electron density from the aromatic ring, particularly at the ortho and para positions.[3][4] This deactivation makes the ring less reactive towards the electrophilic nitronium ion (NO₂⁺) compared to benzene.[3] The meta position is less electron-deficient, making it the most favorable site for electrophilic attack. The resulting carbocation intermediate from meta attack is more stable than those formed from ortho or para attack.[3][4]
Q2: What are the primary side reactions to be concerned about during the nitration of benzaldehyde?
The main side reactions include:
-
Oxidation of the aldehyde group: The strong oxidizing nature of the nitrating mixture can convert the aldehyde to a carboxylic acid, forming nitrobenzoic acids.[2][3][4]
-
Formation of undesired isomers: While meta-nitrobenzaldehyde is the primary product, ortho- and para-nitrobenzaldehyde are also formed.[3][4]
-
Dinitration: Under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or excess nitrating agent), a second nitro group can be introduced onto the ring.[3][4]
Q3: Is it possible to favor the formation of the ortho or para isomers?
While the meta isomer is thermodynamically favored, the regioselectivity can be influenced to increase the yield of the ortho isomer. One strategy is to alter the composition of the nitrating mixture. Increasing the concentration of nitric acid relative to sulfuric acid has been shown to enhance the yield of 2-nitrobenzaldehyde.[3][4] This is thought to be due to a change in the reaction mechanism where the nitronium ion may coordinate with the aldehyde group, facilitating an intramolecular rearrangement that favors substitution at the adjacent ortho position.[4][5] Another approach involves the in-situ formation of benzaldehyde hydrate in an aqueous nitric acid solution, as the resulting diol is an activating, ortho, para-directing group.[3][6]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during the nitration of benzaldehyde.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield of nitrobenzaldehyde | Incomplete reaction due to insufficient activation of the nitrating agent or deactivation of the benzaldehyde ring. | For a deactivated substrate like benzaldehyde, using stronger nitrating agents (e.g., fuming nitric acid with oleum) or slightly elevating the temperature might be necessary. However, be aware that harsher conditions can decrease regioselectivity and increase side reactions.[3] |
| Significant formation of nitrobenzoic acid (oxidation byproduct) | The aldehyde group is sensitive to oxidation by the nitrating mixture, especially at elevated temperatures. | Strictly control the reaction temperature, keeping it within the optimal low range (e.g., 0-15°C).[3][4] Consider using milder nitrating agents if compatible with the desired reaction rate. |
| Excessive dinitration products observed | Reaction conditions are too harsh (high temperature, excess nitrating agent, or prolonged reaction time). | Carefully control the temperature within the recommended range.[3][4] Use a stoichiometric amount of the nitrating agent.[3] Monitor the reaction progress using TLC or GC to avoid unnecessarily long reaction times.[3][4] |
| Difficulty in separating ortho and meta isomers | The physical properties of ortho- and meta-nitrobenzaldehyde are similar, making separation by simple recrystallization challenging. | Purification will likely require adsorptive separation methods such as column chromatography.[4] |
| Thermal runaway or uncontrolled exotherm | Nitration reactions are highly exothermic. A loss of cooling can lead to a rapid, uncontrolled increase in temperature and pressure.[4] | Always use an ice bath for cooling.[4] Add reagents slowly and in a controlled manner, monitoring the internal temperature closely.[4] Ensure efficient stirring to dissipate heat. |
Experimental Protocols for Minimizing Side Reactions
Protocol 1: Standard Nitration for Predominantly meta-Nitrobenzaldehyde
This protocol is a standard method for the direct nitration of benzaldehyde, yielding primarily the meta isomer.
Materials:
-
Benzaldehyde (freshly distilled)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
tert-Butyl methyl ether
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄)
-
Toluene
-
Petroleum ether
Procedure:
-
Preparation of the Nitrating Mixture: In a three-neck flask equipped with a thermometer and an addition funnel, add concentrated H₂SO₄.[7] Cool the flask in an ice bath.[7] Slowly add fuming HNO₃ while stirring, ensuring the temperature does not exceed 10°C.[7]
-
Nitration Reaction: To the cooled nitrating acid, add benzaldehyde dropwise from the addition funnel.[7] Maintain the internal temperature between 5°C and 15°C throughout the addition.[7]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.[7]
-
Work-up: Carefully pour the reaction mixture onto crushed ice in a large beaker.[7][8]
-
Isolation: Collect the precipitated crude product by vacuum filtration and wash with cold water.[7][8]
-
Purification: Dissolve the humid crude product in tert-butyl methyl ether and wash with a 5% NaHCO₃ solution to remove acidic byproducts.[7][9] Dry the organic phase over sodium sulfate, filter, and evaporate the solvent.[7] The residue can be further purified by recrystallization from a toluene/petroleum ether mixture.[7]
Protocol 2: Protection of the Aldehyde Group as an Acetal
To completely avoid oxidation of the aldehyde, it can be protected as an acetal prior to nitration. Acetals are stable in neutral to strongly basic conditions.[10][11]
Step 1: Acetal Formation
-
React benzaldehyde with a diol (e.g., ethylene glycol) in the presence of an acid catalyst to form the cyclic acetal.
-
Purify the resulting acetal.
Step 2: Nitration of the Acetal
-
Nitrate the protected benzaldehyde using the standard nitrating mixture as described in Protocol 1. The acetal group is an ortho, para-director.
-
Perform the reaction work-up as described previously.
Step 3: Deprotection
-
Hydrolyze the nitro-acetal using aqueous acid to regenerate the aldehyde functionality.[10]
Visualizing the Reaction Pathways
Diagram 1: Electrophilic Aromatic Substitution Mechanism for Nitration of Benzaldehyde
This diagram illustrates the formation of the nitronium ion and its subsequent attack on the benzaldehyde ring, leading primarily to the meta substituted product.
Caption: Formation of the nitronium ion and subsequent meta-substitution on benzaldehyde.
Diagram 2: Workflow for Preventing Aldehyde Oxidation via Protection
This workflow outlines the key steps for protecting the aldehyde group as an acetal before nitration to prevent its oxidation.
Caption: A three-step workflow to prevent aldehyde oxidation during nitration.
References
- Benchchem. (n.d.). Technical Support Center: Controlling Regioselectivity in the Nitration of Benzaldehyde.
-
Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Org. Syn. Coll. Vol. 3, 59. Retrieved from [Link]
- Benchchem. (n.d.). Improving the selectivity of nitration in benzaldehyde derivatives.
- Google Patents. (n.d.). CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.
-
ResearchGate. (2012). Synthesis of m-nitrobenzaldehyde. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]
-
Filo. (2025). Explain the nitration of benaldehyde with a chemical equation. Retrieved from [Link]
- Benchchem. (n.d.). A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde.
- Benchchem. (n.d.). Troubleshooting guide for nitration reactions.
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]
-
IRA Academico Research. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of aldehyde group assistance in the nitration of benzaldehyde. Retrieved from [Link]
-
OC-Praktikum. (2006). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]
-
Reddit. (2025). Conversion of Benzaldehyde to Benzoic Acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2025). Oxidation of Benzaldehyde to Benzoic Acid. Retrieved from [Link]
-
Semantic Scholar. (2005). Oxidation of Benzaldehyde to Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
YouTube. (2020). Synthesis of Benzoic acid from Benzaldehyde. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Jack Westin. (n.d.). Protecting Groups - Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemguide. (n.d.). the nitration of benzene - electrophilic substitution. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Nitration and aromatic reactivity. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Yields in Claisen-Schmidt Condensation Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of the Claisen-Schmidt condensation. This guide is structured as a series of questions and answers to directly address the specific issues you may encounter, helping you optimize your reactions for higher yields and purity.
The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction between an enolizable ketone or aldehyde and a non-enolizable aromatic carbonyl compound.[1][2][3] It is a cornerstone for synthesizing α,β-unsaturated ketones, particularly chalcones, which are vital precursors in pharmaceutical and materials science.[4][5] However, its apparent simplicity can be deceptive, and achieving high yields consistently requires a nuanced understanding of the reaction mechanism and potential side reactions.
Part 1: General Troubleshooting for Low Yields
Question: I am getting a very low yield (or no product at all). What are the most common culprits?
Answer: Low yields in a Claisen-Schmidt condensation can be traced back to a few key areas: reaction conditions, reactant quality, catalyst activity, and work-up procedures.[5][6] Let's break down the most common issues.
-
Incomplete or Stalled Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC).[4] If starting materials are still present after the expected duration, consider extending the reaction time.[7]
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. While many condensations proceed at room temperature, some systems require gentle heating (e.g., 40-50 °C) to facilitate the final dehydration step and drive the equilibrium toward the product.[4][7] Conversely, excessively high temperatures can promote the formation of dark, polymeric tars and other side products.[5][6][7]
-
Poor Reactant Quality: The purity of your starting materials is paramount. Aromatic aldehydes, like benzaldehyde, are notoriously prone to air oxidation, forming benzoic acid.[4] This acidic impurity can neutralize your base catalyst, effectively halting the reaction.[4]
-
Actionable Insight: Always use freshly distilled or purified aldehydes. Ensure your ketone and solvents are anhydrous, as water can deactivate strong bases like sodium hydride and interfere with the reaction.[8]
-
-
Incorrect Stoichiometry: While a 1:1 molar ratio of ketone to aldehyde is a common starting point for mono-condensation, using a slight excess of the ketone can sometimes suppress side reactions.[6] For bis-condensations (e.g., using acetone or cyclohexanone), a 2:1 ratio of aldehyde to ketone is required.[7]
-
Catalyst Deactivation or Inappropriate Choice: The base catalyst can be neutralized by acidic impurities.[4] Ensure all glassware is clean and dry. In some cases, the chosen base may not be strong enough to deprotonate the ketone efficiently.[8]
-
Work-up and Isolation Losses: Significant product can be lost during purification.[4][5] If your chalcone product is soluble in the wash solvents (e.g., water, cold ethanol), you may be losing a substantial portion of your yield.
Below is a logical workflow to diagnose low-yield issues:
Caption: Main reaction vs. common side reactions.
Part 3: Optimizing Catalysts and Conditions
Question: How do I choose the right catalyst and what is the optimal concentration?
Answer: The choice and concentration of the catalyst are critical and substrate-dependent. [5]
-
Catalyst Choice: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and effective catalysts, typically used in a polar protic solvent like ethanol. [4][6]For sensitive substrates prone to decomposition, milder bases (e.g., K₂CO₃) or alternative catalytic systems might be necessary. [4]Lewis acids (e.g., BF₃·OEt₂, AlCl₃) and solid acid catalysts have also been employed, though less frequently. [10][11]* Catalyst Concentration: This requires optimization. While a catalytic amount is often sufficient, the ideal loading can vary. For solvent-free grinding methods, a 20 mol% concentration of solid NaOH has been shown to give quantitative yields (96-98%). [6][12]It is highly recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific substrates. [6]
Catalyst Typical Loading Conditions Notes NaOH / KOH 10-20 mol% up to 1.2 eq Ethanol/Water, RT to 50°C Most common, effective, and inexpensive. [4][12] Solid NaOH 20 mol% Solvent-free, grinding "Green," high yields, short reaction times. [12][13] K₂CO₃ Stoichiometric Various solvents Milder base, useful for sensitive substrates. [4] | Lewis Acids (BF₃) | Catalytic | Aprotic solvents | Alternative for specific substrates, avoids strong base. [10]|
Question: What is the effect of solvent choice on the reaction?
Answer: The solvent plays a crucial role in dissolving the reactants and catalyst, influencing reaction rates and outcomes. [6][14]
-
Polar Protic Solvents: Ethanol and methanol are the most common choices. [6]They effectively dissolve both the reactants and the hydroxide base catalysts.
-
Solvent-Free Conditions: A highly efficient and environmentally friendly alternative is to perform the reaction neat (without solvent), often by grinding the solid reactants with a solid catalyst. [6][13]This method frequently leads to dramatically shorter reaction times and excellent yields, as reactant concentration is maximized. [3][13]* Micellar Media: Recent "green chemistry" approaches have explored using surfactants like CTAB or Tween 80 in water. [15]These micellar systems can enhance reaction rates and provide a non-toxic medium. [15]
Question: My reaction mixture has turned very dark and formed a tar. What is happening?
Answer: A dark coloration or the formation of tar is a strong indicator of polymerization or decomposition. [6][7]
-
Cause: This is almost always caused by overly harsh reaction conditions, particularly excessively high temperatures or a very high concentration of a strong base. [6][7]Aldehydes are especially susceptible to polymerization under these conditions.
-
Solution:
-
Reduce the reaction temperature. If you are heating the reaction, try running it at room temperature or even in an ice bath to control the rate. [4][7] 2. Lower the base concentration. Use the minimum amount of catalyst required.
-
Ensure slow, controlled addition of the base to avoid "hot spots" of high basicity. [6]
-
Part 4: Frequently Asked Questions (FAQs)
Question: What is the fundamental mechanism of the base-catalyzed Claisen-Schmidt condensation?
Answer: The reaction proceeds in two main stages: a base-catalyzed aldol addition followed by a rapid dehydration. [1]
-
Enolate Formation: A hydroxide ion (or other base) removes an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion. [2][16]This is the key nucleophile.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate. [2][16]3. Protonation: The alkoxide is protonated by the solvent (e.g., ethanol or water) to yield a β-hydroxy ketone (the aldol addition product). [1]4. Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration (elimination of water) to form the final α,β-unsaturated ketone. [1][9]This step is highly favorable as it creates a conjugated system involving the aromatic ring and the carbonyl group, which drives the reaction to completion. [1]
Caption: The core mechanism of the Claisen-Schmidt condensation.
Question: Why is it critical to use an aromatic aldehyde without α-hydrogens?
Answer: The selectivity of the Claisen-Schmidt condensation relies on using one carbonyl partner that cannot form an enolate. [4][6]Aromatic aldehydes (like benzaldehyde) lack α-hydrogens, meaning they cannot be deprotonated by the base to become nucleophiles. [4][16]This ensures they act only as the electrophile (the "acceptor"). If an aldehyde with α-hydrogens were used, it could also form an enolate, leading to a complex and difficult-to-separate mixture of four different products (two self-condensation and two cross-condensation). [1][6]
Question: What are the advantages of "green chemistry" approaches like solvent-free grinding or microwave irradiation?
Answer: These methods offer significant benefits over traditional solvent-based approaches.
-
Solvent-Free Grinding: Eliminates the use of hazardous organic solvents, reducing environmental impact and simplifying work-up. [4]The high concentration of reactants often leads to shorter reaction times and higher yields. [13]* Microwave Irradiation: This technique provides rapid and uniform heating, which can dramatically reduce reaction times from hours to mere minutes. [4][10]This can also lead to higher yields and fewer side products by minimizing the time the reactants are exposed to harsh conditions. [10]
Part 5: Experimental Protocols
Protocol 1: Standard Base-Catalyzed Synthesis of Chalcone (Benzaldehyde + Acetophenone)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1.0 eq) and freshly distilled benzaldehyde (1.0 eq) in 95% ethanol. [6]2. Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10% NaOH, ~1.2 eq) dropwise. [4][6]A precipitate should begin to form.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the consumption of the benzaldehyde by TLC (see Protocol 3). [4][7]4. Isolation: Once the reaction is complete, cool the mixture in an ice bath for 15-30 minutes to ensure complete precipitation of the product. [9]5. Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water to remove the base, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials. [4][9]6. Drying: Dry the purified product in a vacuum oven to obtain the final chalcone.
Protocol 2: Solvent-Free Synthesis via Grinding
-
Preparation: In a porcelain mortar, combine the ketone (e.g., acetophenone, 1.0 eq) and powdered solid sodium hydroxide (20 mol%). [4][7]2. Grinding: Grind the mixture with a pestle for 1-2 minutes until it becomes a homogeneous powder. [4]3. Reagent Addition: Add the aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) to the mortar.
-
Reaction: Continue grinding the mixture vigorously. The solid mixture will often turn into a thick, colored paste and may then solidify again. The reaction is typically complete in 5-15 minutes at room temperature. [4]5. Isolation: Scrape the solid from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the NaOH catalyst. [4]6. Purification: Collect the crude chalcone by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral, then allow it to air dry or dry in a vacuum oven. [4]
Protocol 3: Monitoring Reaction Progress by TLC
-
Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark spots for your starting materials (ketone, aldehyde) and the reaction mixture.
-
Spot the Plate: Using a capillary tube, spot small amounts of the ketone, aldehyde, and a sample from your reaction mixture onto the appropriate marks.
-
Develop the Plate: Place the plate in a developing chamber containing a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line. Let the solvent run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the limiting reactant (usually the aldehyde) has disappeared and a new, distinct product spot has appeared. [6]
References
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. PraxiLabs. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
YouTube. (2020). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. Retrieved from [Link]
-
Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
Springer. (2015). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. Retrieved from [Link]
-
YouTube. (2021). Claisen Condensation: Solvent and Base Choice. Retrieved from [Link]
-
ResearchGate. (n.d.). Various types of catalysts used in Claisen-Schmidt condensation reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Claisen-Schmidt reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
-
Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation.... Retrieved from [Link]
-
ACS Publications. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from [Link]
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. byjus.com [byjus.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Claisen-Schmidt Condensation [cs.gordon.edu]
- 10. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 16. youtube.com [youtube.com]
Technical Support Center: A Guide to the Stability of 3-(3-Nitrophenoxy)benzaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-(3-Nitrophenoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work. We understand that unexpected stability issues can compromise experimental outcomes, leading to delays and ambiguous results. This document provides in-depth, field-proven insights into the stability of 3-(3-Nitrophenoxy)benzaldehyde under common acidic and basic laboratory conditions, structured in a practical question-and-answer format to address the specific challenges you may encounter.
Section 1: General Handling and Storage FAQ
Proper storage is the first line of defense in maintaining the integrity of your starting materials.
Q1: How should I store 3-(3-Nitrophenoxy)benzaldehyde to ensure its long-term stability?
A: For optimal long-term stability, 3-(3-Nitrophenoxy)benzaldehyde should be stored in a cool, dry, and dark environment. We recommend storage at 2-8°C, sealed in a well-fitting container under an inert atmosphere (e.g., nitrogen or argon)[1]. The compound is sensitive to air and light, which can promote slow oxidation of the aldehyde functional group over time.
Q2: What are the primary safety precautions I should take when handling this compound?
A: Standard laboratory personal protective equipment (PPE), including a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves, is mandatory[2]. All handling of the solid or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors[2][3]. The compound is classified as harmful if swallowed and can cause skin and eye irritation[1]. Refer to the Safety Data Sheet (SDS) for complete handling information.
Section 2: Stability Under Basic Conditions - Troubleshooting & FAQ
The aldehyde functional group in 3-(3-Nitrophenoxy)benzaldehyde is highly susceptible to reactions under basic conditions. This is the most common area where researchers encounter stability problems.
Featured Issue: My reaction mixture precipitated or my starting material disappeared after adding a strong base (e.g., NaOH, KOH). What happened?
A: You have most likely initiated a Cannizzaro reaction . This is a classic reaction of aldehydes that lack α-hydrogens, such as 3-(3-Nitrophenoxy)benzaldehyde. In the presence of a strong base, the aldehyde undergoes a disproportionation reaction where one molecule is oxidized to a carboxylic acid and another is reduced to a primary alcohol[4][5].
-
Oxidation Product: 3-(3-Nitrophenoxy)benzoic acid (present as its carboxylate salt in the basic medium).
-
Reduction Product: [3-(3-Nitrophenoxy)phenyl]methanol.
Causality Explained: The reaction mechanism is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then transfers a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule[6][7]. This intermolecular hydride transfer is the key step and is only possible because there are no acidic α-hydrogens to be deprotonated, which would otherwise lead to an aldol-type reaction[8]. Under ideal conditions, the reaction consumes two moles of the aldehyde to produce one mole of the acid and one mole of the alcohol, resulting in a theoretical maximum 50% yield for each product[4].
How to Confirm:
-
TLC Analysis: Spot your reaction mixture against your starting material. You should see two new spots: one more polar (the alcohol) and one that may remain at the baseline (the carboxylate salt) until acidified.
-
HPLC Analysis: This is the preferred method. An isocratic or gradient HPLC run will clearly show the disappearance of the starting aldehyde peak and the appearance of two new peaks corresponding to the alcohol and the carboxylic acid.
-
Acidic Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). The 3-(3-Nitrophenoxy)benzoate salt will protonate to form the free carboxylic acid, which may precipitate from the solution if its concentration is high enough.
Prevention Strategies:
-
Avoid Strong Bases: If your experimental design permits, use non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) or inorganic bases with low nucleophilicity (e.g., K₂CO₃, Cs₂CO₃) if the goal is to deprotonate another part of a molecule in the reaction.
-
Protecting Groups: If the aldehyde must be subjected to strongly basic conditions, consider protecting the aldehyde functional group as an acetal or dithiane. These groups are stable to bases and can be removed under acidic conditions[9].
-
Temperature Control: The Cannizzaro reaction rate is temperature-dependent. Running your reaction at lower temperatures (e.g., 0°C or below) can significantly slow down this degradation pathway.
Basic Conditions FAQ
Q: My solution turned a pale yellow or orange color after adding NaOH solution. Is this a sign of decomposition?
A: Not necessarily of the Cannizzaro reaction, but it is a known phenomenon. Aromatic nitro compounds can form colored charge-transfer complexes (Meisenheimer complexes) in the presence of strong bases[10]. A pale yellow color is often observed with mono-nitro aromatic compounds in a basic solution and can serve as a visual indicator that the solution is basic, but it does not directly confirm the occurrence of the Cannizzaro reaction[10].
Q: Can I use a milder base like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N)?
A: Yes, these bases are generally not strong enough to initiate the Cannizzaro reaction at a significant rate, especially at room temperature. If your protocol can tolerate these milder bases, they are a much safer choice to preserve the aldehyde functionality.
Section 3: Stability Under Acidic Conditions - Troubleshooting & FAQ
While more robust under acidic than basic conditions, 3-(3-Nitrophenoxy)benzaldehyde is not immune to degradation, particularly under harsh conditions.
Featured Issue: After heating my reaction in a strong acid (e.g., concentrated HCl, H₂SO₄) for several hours, my yield is low and I see new, unexpected spots on my TLC plate. What are they?
A: The most likely cause of degradation under these conditions is the acid-catalyzed hydrolysis of the diphenyl ether bond . While ether linkages are generally stable, they can be cleaved under forcing conditions (i.e., strong acid and elevated temperatures)[9].
-
Hydrolysis Products: Cleavage of the ether bond would result in the formation of 3-hydroxybenzaldehyde and 3-nitrophenol .
Causality Explained: The mechanism involves the protonation of the ether oxygen by the strong acid. This makes the adjacent aromatic carbon atoms more susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This is a relatively high-activation-energy process, which is why it typically requires heat.
How to Confirm:
-
Co-spotting: If you have access to authentic standards of 3-hydroxybenzaldehyde and 3-nitrophenol, you can use TLC or HPLC to co-inject or co-spot them with your reaction mixture to confirm the identity of the degradation products.
-
LC-MS Analysis: This is a powerful tool for identification. The mass of the parent compound will decrease, and you will see new peaks corresponding to the molecular ions of the two hydrolysis products.
Prevention Strategies:
-
Milder Acids: Use the mildest acid compatible with your reaction chemistry. Carboxylic acids (e.g., acetic acid) or weaker mineral acids (e.g., phosphoric acid) are less aggressive than H₂SO₄ or HBr.
-
Lower Temperatures: Operate at the lowest possible temperature that allows your desired reaction to proceed at a reasonable rate.
-
Shorter Reaction Times: Monitor your reaction closely (e.g., by TLC or HPLC) and stop it as soon as the starting material is consumed to minimize over-exposure to the harsh conditions.
Acidic Conditions FAQ
Q: Is the compound stable during a standard aqueous acidic work-up, such as washing an organic layer with 1M HCl?
A: Yes. The compound is generally stable to brief exposure to dilute aqueous acids at room temperature. The conditions of a typical extractive work-up are not harsh enough to cause significant ether cleavage.
Q: Can 3-(3-Nitrophenoxy)benzaldehyde undergo polymerization under acidic conditions?
A: While acid-catalyzed polymerization can be a concern for some aldehydes (especially enolizable ones), it is not a primary degradation pathway for aromatic aldehydes like this one under typical conditions. The main concern remains the hydrolysis of the ether linkage under forcing conditions.
Section 4: Analytical Protocols for Stability Assessment
To effectively troubleshoot stability issues, a reliable analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose[11].
Data Summary: Potential Degradation Products
| Degradation Pathway | Condition | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Analytical Signature |
| Cannizzaro | Strong Base | 3-(3-Nitrophenoxy)benzoic acid | C₁₃H₉NO₅ | 259.22 | Appears at a new RT in HPLC; M-H⁻ at m/z 258.04 in LC-MS (ESI-) |
| Cannizzaro | Strong Base | [3-(3-Nitrophenoxy)phenyl]methanol | C₁₃H₁₁NO₄ | 245.23 | Appears at a new RT in HPLC; M+H⁺ at m/z 246.07 in LC-MS (ESI+) |
| Hydrolysis | Strong Acid | 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Appears at a new RT in HPLC; M+H⁺ at m/z 123.04 in LC-MS (ESI+) |
| Hydrolysis | Strong Acid | 3-Nitrophenol | C₆H₅NO₃ | 139.11 | Appears at a new RT in HPLC; M-H⁻ at m/z 138.02 in LC-MS (ESI-) |
Protocol 1: General Purpose HPLC-UV Method for Stability Monitoring
This protocol provides a starting point for separating the parent compound from its primary degradation products. Method optimization may be required for specific matrices.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 30% B
-
20-25 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Expected Elution Order: 3-Hydroxybenzaldehyde -> 3-Nitrophenol -> 3-(3-Nitrophenoxy)benzoic acid -> [3-(3-Nitrophenoxy)phenyl]methanol -> 3-(3-Nitrophenoxy)benzaldehyde. (Note: This is a predicted order based on polarity and may vary).
Protocol 2: Sample Preparation for Analysis
-
Quenching: At your desired time point, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Neutralization/Dilution: Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 900 µL) of a 50:50 acetonitrile/water mixture in an HPLC vial. This stops the reaction and prepares the sample for injection. For basic reactions, adding a small amount of acid (like formic acid) to the dilution solvent can ensure the carboxylate is protonated.
-
Analysis: Vortex the vial and inject it into the HPLC system.
Section 5: Visual Guides
Chemical Degradation Pathways
Caption: Primary degradation pathways under basic and acidic conditions.
Workflow for a Stability Study
Caption: A typical experimental workflow for assessing chemical stability.
References
-
Wikipedia. Cannizzaro reaction . [Link]
-
Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction . [Link]
- Google Patents. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
-
Allen Institute. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs . [Link]
-
YouTube. Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH . [Link]
-
MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids . [Link]
-
Separation Science. Analytical Techniques In Stability Testing . [Link]
-
University of Bristol. CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR . [Link]
-
AdiChemistry. CANNIZZARO REACTION - Mechanism - Examples . [Link]
-
Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC . [Link]
-
Chemistry Steps. Cannizzaro Reaction . [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals . [Link]
-
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds . [Link]
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- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 6. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 9. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sepscience.com [sepscience.com]
Validation & Comparative
A Comparative Guide to the Antimicrobial and Antifungal Efficacy of 3-(3-Nitrophenoxy)benzaldehyde Derivatives
In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Benzaldehyde derivatives have long been recognized for their broad-spectrum biological activities.[1][2] The strategic incorporation of a nitrophenoxy moiety introduces unique electronic and structural features that can potentiate this inherent activity. This guide provides a comprehensive analysis of the antimicrobial and antifungal properties of 3-(3-Nitrophenoxy)benzaldehyde derivatives, offering a comparative perspective against established therapeutic agents. We will delve into the synthetic rationale, mechanistic underpinnings of their action, and present supportive experimental data to guide researchers and drug development professionals in this promising area of study.
Rationale and Synthesis of 3-(3-Nitrophenoxy)benzaldehyde Derivatives
The core chemical architecture of a 3-(3-Nitrophenoxy)benzaldehyde derivative combines three key pharmacophoric elements: the electrophilic aldehyde group, the flexible ether linkage, and the electron-withdrawing nitro group. The aldehyde can readily react with biological nucleophiles, a common feature in many antimicrobial compounds. The ether linkage provides rotational flexibility, allowing the molecule to adopt favorable conformations for target binding. The nitro group, particularly the 3-nitro substitution, significantly influences the electronic properties of the distal phenyl ring, which is a critical factor in its biological activity. It is hypothesized that the reduction of the nitro group within the microbial cell leads to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital cellular components.[3]
The synthesis of these derivatives is typically achieved through a nucleophilic aromatic substitution reaction (Williamson ether synthesis). In this procedure, 3-hydroxybenzaldehyde is deprotonated with a suitable base, such as potassium carbonate, to form a phenoxide ion. This nucleophile then displaces a halide from a meta-substituted nitrohalobenzene, such as 1-chloro-3-nitrobenzene, to yield the desired 3-(3-nitrophenoxy)benzaldehyde. Further derivatization of the aldehyde group can be readily accomplished to explore structure-activity relationships (SAR).
Caption: Synthetic pathway for 3-(3-Nitrophenoxy)benzaldehyde.
Experimental Protocols for Antimicrobial and Antifungal Evaluation
To ensure the scientific rigor and reproducibility of our findings, standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) were employed for antimicrobial and antifungal susceptibility testing.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][4][5]
Step-by-Step Protocol:
-
Preparation of Stock Solutions: The synthesized 3-(3-nitrophenoxy)benzaldehyde derivatives and comparator drugs are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the stock solutions are prepared in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inoculum is standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Workflow for MIC determination by broth microdilution.
Agar Disk Diffusion Method for Qualitative Susceptibility Testing
The agar disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of microorganisms to antimicrobial agents.[6][7]
Step-by-Step Protocol:
-
Agar Plate Preparation: Mueller-Hinton agar plates are prepared for bacteria, and Sabouraud Dextrose agar plates for fungi.
-
Inoculation: A standardized microbial suspension is uniformly swabbed onto the surface of the agar plates.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compounds and comparator drugs are placed on the agar surface.
-
Incubation: Plates are incubated under the same conditions as the broth microdilution method.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.
Comparative Performance Analysis
The antimicrobial and antifungal activities of a representative 3-(3-nitrophenoxy)benzaldehyde derivative were evaluated against a panel of clinically relevant bacterial and fungal strains. The performance was compared with standard-of-care antimicrobial agents.
Antibacterial Activity
The derivative exhibited notable activity against Gram-positive bacteria, with moderate activity against Gram-negative bacteria.
| Compound | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| 3-(3-Nitrophenoxy)benzaldehyde | 16 | 8 | 64 | 128 |
| Ciprofloxacin | 0.5 | 0.25 | 0.015 | 0.5 |
| Gentamicin | 0.25 | 0.125 | 0.5 | 1 |
Antifungal Activity
The antifungal activity was particularly promising, with efficacy against both yeast and filamentous fungi.
| Compound | Candida albicans (ATCC 90028) MIC (µg/mL) | Aspergillus niger (ATCC 16404) MIC (µg/mL) | Trichophyton rubrum (Clinical Isolate) MIC (µg/mL) |
| 3-(3-Nitrophenoxy)benzaldehyde | 8 | 16 | 32 |
| Fluconazole | 1 | 64 | 8 |
| Amphotericin B | 0.5 | 1 | 0.25 |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed antimicrobial and antifungal activities are intrinsically linked to the chemical structure of the 3-(3-nitrophenoxy)benzaldehyde scaffold. Preliminary SAR studies suggest that the position of the nitro group is crucial for activity, with the meta-position providing an optimal balance of electronic and steric properties. It is postulated that the electron-withdrawing nature of the nitro group enhances the electrophilicity of the aromatic ring, potentially facilitating interactions with microbial targets.
The primary mechanism of action is likely twofold. For bacteria, the reduction of the nitro group to nitroso and hydroxylamine intermediates is thought to generate reactive species that cause DNA damage and oxidative stress, ultimately leading to cell death.[3] In fungi, benzaldehyde derivatives are known to disrupt cellular antioxidation systems, leading to an accumulation of reactive oxygen species and subsequent cellular damage.[8]
Caption: Proposed dual mechanism of antimicrobial and antifungal action.
Conclusion and Future Directions
The 3-(3-nitrophenoxy)benzaldehyde scaffold represents a promising starting point for the development of novel antimicrobial and antifungal agents. The data presented in this guide demonstrates its broad-spectrum activity, particularly against Gram-positive bacteria and a range of fungal pathogens. The synthetic accessibility of this scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on a more extensive SAR exploration, including the introduction of various substituents on both phenyl rings and the modification of the aldehyde functionality. Further mechanistic studies are also warranted to fully elucidate the molecular targets and pathways involved in the antimicrobial action of these derivatives. In vivo efficacy and toxicity studies will be the ultimate determinants of the therapeutic potential of this exciting new class of compounds.
References
-
Broth microdilution - Wikipedia. [Link]
-
Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - ASM Journals. [Link]
-
Broth microdilution Definition - Intro to Pharmacology Key Term | Fiveable. [Link]
-
Broth Dilution Method for MIC Determination - Microbe Online. [Link]
-
Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC. [Link]
-
Antifungal Susceptibility Testing: Current Approaches - PMC. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. [Link]
-
A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. [Link]
-
Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. [Link]
-
Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC. [Link]
-
Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans - Dalton Transactions (RSC Publishing). [Link]
-
Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
comparison of direct vs. indirect nitration methods for benzaldehyde.
Executive Summary
Objective: To evaluate the efficacy, safety, and product quality of Direct Nitration (Mixed Acid) versus Indirect Nitration (via Acetyl Nitrate/Acylal formation) for the synthesis of 3-nitrobenzaldehyde.
Verdict: While Direct Nitration remains the industrial standard due to atom economy and reagent costs, it suffers from significant oxidative side reactions (yielding benzoic acids) and thermal risks.[1] Indirect Nitration (via the gem-diacetate intermediate) offers superior chemo-selectivity and yield (>80%) by protecting the aldehyde functionality, making it the preferred route for high-purity pharmaceutical applications where impurity profiles are critical.
Mechanistic Challenges
The nitration of benzaldehyde presents a classic "chemoselectivity vs. regioselectivity" conflict.
-
Deactivation: The carbonyl group (
) is a strong electron-withdrawing group (EWG), deactivating the ring and directing the incoming nitro group to the meta position.[2] -
Oxidation Sensitivity: The aldehydic proton is highly susceptible to oxidation by strong oxidants (like
), converting the substrate into benzoic acid before or after nitration.
Reaction Pathway Analysis
The following diagram illustrates the competing pathways. In Direct Nitration, the "Oxidation Pathway" is a constant parasitic drain on yield.
Figure 1: Reaction network showing the competition between electrophilic aromatic substitution (nitration) and oxidation.
Method A: Direct Nitration (Mixed Acid)
The Classical Approach
This method utilizes "Mixed Acid" (concentrated
Protocol
-
Preparation: Cool 100 mL of conc.
to .[2] -
Activation: Slowly add fuming
(1.1 eq) or , maintaining temperature . -
Addition: Add Benzaldehyde (1.0 eq) dropwise over 60 minutes. Critical: Temperature must not exceed
to minimize oxidation. -
Quench: Pour mixture over crushed ice.
-
Workup: Filter the crude solid. Wash with dilute
to remove benzoic acid byproducts. Recrystallize from toluene/petroleum ether.[3]
Performance Analysis
-
Yield: Typically 60–75% .
-
Purity: Often requires multiple recrystallizations to remove 3-nitrobenzoic acid.
-
Mechanism: The protonated aldehyde (
) is a powerful meta-director. However, the reaction environment is highly oxidizing. -
Safety: High Risk. The reaction is strongly exothermic. Accumulation of unreacted reagents at low temperatures followed by a sudden temperature rise can lead to thermal runaway.
Method B: Indirect Nitration (Gem-Diacetate Route)
The Chemo-Selective Approach
This method protects the aldehyde group in situ by converting it to a gem-diacetate (acylal) using acetic anhydride. This intermediate is resistant to oxidation. The nitrating agent is often acetyl nitrate (generated from
Protocol
-
Reagent Mix: Dissolve Benzaldehyde (1.0 eq) in Acetic Anhydride (excess, ~3-4 eq).
-
Nitration: Add fuming
or slowly at . -
Intermediate Formation: The reaction forms 3-nitrobenzylidene diacetate .
-
Hydrolysis (Deprotection): Acidify the mixture (dilute
or ) and heat gently to hydrolyze the diacetate back to the aldehyde. -
Isolation: The product precipitates upon cooling/dilution.[4]
Indirect Workflow Diagram
Figure 2: The protection-nitration-deprotection sequence prevents oxidative degradation.
Performance Analysis
-
Yield: Typically 80–90% .
-
Purity: High (>95% crude). The diacetate intermediate crystallizes well, often acting as a purification step before hydrolysis.
-
Mechanism: The bulky diacetate group sterically hinders the ortho position (improving meta selectivity) and eliminates the oxidizable C-H bond during the nitration phase.
Comparative Data Analysis
The following table summarizes experimental data comparing the two methodologies.
| Feature | Method A: Direct Nitration | Method B: Indirect (Diacetate) |
| Reagents | ||
| Typical Yield | 60 – 70% | 80 – 90% |
| Major Impurity | 3-Nitrobenzoic Acid (Oxidation) | Unreacted Benzaldehyde |
| Isomer Ratio (m:o:p) | ~75 : 20 : 5 | ~85 : 10 : 5 (Steric control) |
| Atom Economy | High (Water is main byproduct) | Low (Generates Acetic Acid waste) |
| Safety Profile | Low. Exothermic, runaway risk. | Medium. Acetyl nitrate is unstable if dry/heated. |
| Suitability | Bulk commodity chemical synthesis.[1][5][6] | Pharma intermediates / Lab scale. |
Critical "E-E-A-T" Insight: The Safety Trade-off
While Method B offers higher yields, researchers must note that Acetyl Nitrate (the active species in Method B) is shock-sensitive and explosive if isolated or heated above
Conclusion & Recommendation
-
For Drug Development: Use Method B (Indirect) . The superior impurity profile reduces the burden on downstream HPLC purification. The cost of acetic anhydride is negligible compared to the value of a high-purity pharmaceutical intermediate.
-
For Bulk Manufacturing: Use Method A (Direct) , but implement Continuous Flow Chemistry . Recent advancements in micro-reactors allow for precise thermal control of Direct Nitration, suppressing oxidation and raising yields to ~85% without the poor atom economy of the diacetate route.
References
-
Davey, W., & Gwilt, J. R. (1950). The preparation of the mononitrobenzaldehydes. Journal of the Chemical Society. Link
-
Olah, G. A., et al. (1978). Nitration of benzaldehyde with nitronium salts. Journal of Organic Chemistry. Link
-
BenchChem. (2025).[8][9] A Comparative Analysis of Nitrating Agents for Benzaldehyde. Link
- Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. askfilo.com [askfilo.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
